Technical Documentation Center

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid
  • CAS: 511295-09-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (5-Chloro-4-methoxy-2-methylphenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Phenylboronic Acids In the landscape of modern medicinal chemistry, the strategic incorporation of hig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized building blocks is paramount to the successful development of novel therapeutics. Among these, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1][2] (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, with its distinct substitution pattern, offers a unique combination of steric and electronic properties that make it a valuable reagent for accessing complex molecular architectures. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a particular focus on its role in the construction of advanced therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 511295-09-3[3]
Molecular Formula C₈H₁₀BClO₃[3]
Molecular Weight 200.4 g/mol [3]
Appearance Solid (Typical)
Purity ≥98% (Typical)[4]
Storage Room temperature, in a dry, well-sealed container.[3]

Safety and Handling Precautions:

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a chemical reagent and should be handled with appropriate safety precautions in a laboratory environment. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid: A Plausible Synthetic Route

Conceptual Workflow for Synthesis:

Synthesis_Workflow Start Starting Material: 1-Chloro-2-methoxy-4-methylbenzene Step1 Directed ortho-Lithiation (n-BuLi or s-BuLi, THF, -78 °C) Start->Step1 Step2 Borylation (Triisopropyl borate) Step1->Step2 Step3 Aqueous Work-up (e.g., HCl) Step2->Step3 Product Final Product: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid Step3->Product

Caption: A plausible synthetic workflow for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

Detailed Experimental Protocol (Illustrative):

The following protocol is an illustrative example based on general procedures for the synthesis of arylboronic acids and should be adapted and optimized by an experienced synthetic chemist.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 1-chloro-2-methoxy-4-methylbenzene (1.0 equivalent), and anhydrous tetrahydrofuran (THF).

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (typically 1.1 to 1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly. The choice of organolithium reagent and temperature is critical to control regioselectivity. The methoxy group directs the lithiation to the adjacent ortho position.

  • Borylation: After stirring at -78 °C for a designated time (e.g., 1-2 hours) to ensure complete lithiation, slowly add triisopropyl borate (1.2 to 2.0 equivalents) dropwise. Again, maintain a low temperature to prevent side reactions.

  • Quenching and Work-up: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel chromatography to yield the desired (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our title compound) and an organohalide or triflate. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many biologically active molecules.[1]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation ([R-B(OH)_3]^-) PdII->Transmetal PdII_R R'-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Key Component of PROTACs

The unique substitution pattern of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid makes it a valuable building block in the synthesis of complex molecules, including PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5] This innovative approach to drug discovery allows for the targeting of proteins that have been traditionally considered "undruggable."

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The synthesis of these linkers often involves cross-coupling reactions where substituted phenylboronic acids can be used to introduce rigid, well-defined structural motifs. The chloro, methoxy, and methyl groups on (5-Chloro-4-methoxy-2-methylphenyl)boronic acid can influence the linker's conformation, solubility, and metabolic stability, all of which are critical parameters for the overall performance of the PROTAC. The classification of this compound as a "Protein Degrader Building Block" underscores its recognized potential in this cutting-edge area of drug development.[3]

Illustrative Suzuki Coupling Protocol for PROTAC Linker Synthesis:

This protocol provides a general framework for the use of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in a Suzuki coupling reaction to form a key biaryl intermediate for a PROTAC linker.

  • Reagents and Setup: In a microwave vial, combine the aryl halide (1.0 equivalent), (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be carried out using conventional heating or in a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.8-7.5 ppm). The exact splitting pattern will depend on the coupling constants.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm.

  • Methyl Protons: A singlet around δ 2.2-2.4 ppm.

  • Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which may be exchangeable with deuterium and its chemical shift can vary.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will be broad and may be difficult to observe.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Methyl Carbon: A signal around δ 15-20 ppm.

It is imperative for researchers to obtain and interpret their own analytical data to confirm the identity and purity of the compound.

Conclusion and Future Outlook

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid represents a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility in Suzuki-Miyaura coupling reactions, combined with its specific substitution pattern, makes it a valuable tool for the construction of novel therapeutics, including the next generation of targeted protein degraders. As the demand for more sophisticated and highly tailored drug candidates continues to grow, the importance of such well-defined and functionalized reagents will undoubtedly increase, paving the way for new and innovative treatments for a wide range of diseases.

References

Sources

Exploratory

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid molecular structure and weight

An In-depth Technical Guide: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid Executive Summary (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a substituted arylboronic acid that serves as a critical building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Executive Summary

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a substituted arylboronic acid that serves as a critical building block in modern synthetic organic chemistry and medicinal chemistry. Its structural complexity and reactive boronic acid moiety make it an invaluable intermediate for constructing highly functionalized molecules through reactions such as the Suzuki-Miyaura cross-coupling. Notably, its classification as a "Protein Degrader Building Block" positions it at the forefront of innovative therapeutic strategies, including the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed illustrative synthetic protocol, and its application in the strategically important Suzuki-Miyaura reaction, tailored for researchers and professionals in drug development.

Core Molecular Profile

A thorough understanding of a reagent's fundamental properties is paramount for its successful application in synthesis and drug discovery workflows. This section details the molecular structure and key physicochemical characteristics of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

Chemical Structure

The molecule features a phenyl ring substituted with five different groups: a boronic acid at position 1, a methyl group at position 2, a methoxy group at position 4, a chloro group at position 5, and a hydrogen at positions 3 and 6. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (chloro, boronic acid) groups dictates its reactivity profile.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A (5-Chloro-4-methoxy-2- methylphenyl)boronic acid Product Biaryl Product (Coupled Molecule) A->Product B Aryl/Heteroaryl Halide (R-X) B->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Base->Product Solvent Solvent System (e.g., Toluene/H₂O, Dioxane)

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Key Applications and Experimental Workflows

The true value of a chemical building block is demonstrated through its practical application. This section provides illustrative protocols for both the synthesis of the title compound and its subsequent use in a cornerstone synthetic reaction.

Application as a Protein Degrader Building Block

The designation of this molecule as a "Protein Degrader Building Block" is highly significant. [1]This points to its use in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. This compound can be incorporated into the warhead component that binds to the target protein, with the boronic acid handle either being part of the final structure or used as a reactive site for further elaboration.

Illustrative Synthetic Protocol: Synthesis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

This protocol is a representative method based on established procedures for arylboronic acid synthesis, such as the reaction of an organolithium species with a borate ester followed by acidic workup. [2][3][4] Causality and Rationale: The synthesis must be conducted under anhydrous and inert conditions. Organolithium reagents are extremely strong bases and nucleophiles that react violently with water and oxygen. The flame-drying of glassware and use of an argon atmosphere are essential to prevent quenching the reagent and ensure a high yield. The low temperature (-78°C) is critical to prevent side reactions and decomposition of the lithiated intermediate.

Experimental Protocol:

  • Preparation: In a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve the starting material, 1-bromo-5-chloro-4-methoxy-2-methylbenzene, in anhydrous tetrahydrofuran (THF).

  • Lithiated Intermediate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78°C for 1 hour.

  • Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate in anhydrous THF to -78°C. Transfer the previously prepared organolithium solution to the trimethyl borate solution via a cannula.

  • Quenching and Hydrolysis: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Cool the mixture to 0°C in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (2M HCl) until the solution is acidic.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final white solid.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the title compound to form a new C-C bond with a generic aryl bromide.

Causality and Rationale: The choice of palladium catalyst, ligand, base, and solvent is interdependent and crucial for success. The base (e.g., sodium carbonate) is required to activate the boronic acid in the catalytic cycle. A two-phase solvent system (e.g., toluene/water) is often used to facilitate the dissolution of both the organic reagents and the inorganic base. Degassing the reaction mixture is a critical, self-validating step; it removes dissolved oxygen which can oxidize and deactivate the palladium(0) catalyst.

Experimental Protocol:

  • Reagent Setup: To a round-bottomed flask, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a magnetic stir bar.

  • Solvent and Base Addition: Add a solvent mixture, such as toluene and water (e.g., 4:1 ratio), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent catalyst degradation.

  • Reaction: Heat the reaction mixture to reflux (e.g., 90-100°C) under the inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Safety and Handling

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. While specific toxicity data is not widely available, similar boronic acid compounds are classified as eye irritants. [5]Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure provides a scaffold for creating molecular complexity through robust and reliable reactions like the Suzuki-Miyaura coupling. Its relevance in the synthesis of next-generation therapeutics, such as protein degraders, underscores its importance and ensures its continued use in cutting-edge research and development.

References

  • 5-Chloro-4-methoxy-2-methylphenylboronic acid, min 98%, 1 gram. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. [Link]

  • WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • The modern role of boron as a 'magic element' in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing). [Link]

  • (5-Amino-2-chloro-4-methylphenyl)boronic acid | C7H9BClNO2 - PubChem. [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

Sources

Foundational

A Technical Guide to the Solubility of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Boronic Acid Applications (5-Chloro-4-methoxy-2-methylphenyl)boronic acid belongs to the versatile class of arylboronic acids, which are indispensable reagents in modern o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Boronic Acid Applications

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid belongs to the versatile class of arylboronic acids, which are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the creation of complex organic molecules, including active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals. The efficiency of such synthetic transformations, as well as subsequent purification and formulation processes, is critically dependent on the solubility of the boronic acid in the chosen organic solvent. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a cornerstone of process development, enabling researchers to select optimal solvent systems for reaction media, crystallization, and analytical characterization.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, its molecular structure dictates its solubility behavior.

  • Molecular Structure and Polarity : The molecule possesses both polar and non-polar characteristics. The boronic acid group (-B(OH)₂) is polar and capable of acting as a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group also contributes to its polarity. Conversely, the chlorinated methylphenyl ring is largely non-polar and hydrophobic. The overall solubility will be a balance of these competing features.

  • Solvent Selection Rationale :

    • Polar Protic Solvents (e.g., alcohols) : These solvents can engage in hydrogen bonding with the boronic acid group, potentially leading to good solubility.

    • Polar Aprotic Solvents (e.g., THF, acetone, ethyl acetate) : These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions, often proving to be effective solvents for boronic acids.[1][2]

    • Non-polar Solvents (e.g., hexanes, toluene) : The hydrophobic phenyl ring may promote solubility in aromatic solvents like toluene through π-π stacking interactions. However, the polar boronic acid group will likely limit solubility in non-polar aliphatic solvents like hexanes.[1][2]

  • The Complication of Boroxine Formation : A crucial aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium is solvent-dependent and can influence solubility measurements. The formation of the less polar boroxine may increase solubility in non-polar solvents.

Solubility Profile of an Analogous Compound: Phenylboronic Acid

In the absence of specific experimental data for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, examining the solubility of a parent compound, phenylboronic acid, provides a useful baseline. The substituents on the target molecule (chloro, methoxy, and methyl groups) will modulate this baseline solubility. The chloro and methyl groups increase hydrophobicity, while the methoxy group adds some polarity. Generally, an increase in substitution on the phenyl ring can lead to higher solubility in many organic solvents compared to the parent phenylboronic acid.[3]

Solvent ClassExamplesQualitative Solubility of Phenylboronic AcidExpected Influence on (5-Chloro-4-methoxy-2-methylphenyl)boronic acid
Ethers Tetrahydrofuran (THF), Diethyl etherHighLikely high
Ketones Acetone, 3-PentanoneHighLikely high
Alcohols Methanol, EthanolModerate to HighLikely moderate to high
Chlorinated Dichloromethane (DCM), ChloroformModerateLikely moderate to high
Esters Ethyl acetateModerateLikely moderate
Aromatic TolueneLow to ModerateLikely moderate due to increased substitution
Aliphatic Hexanes, CyclohexaneVery LowLikely very low

This table is based on general solubility trends for phenylboronic acid and its derivatives and should be used as a predictive guide.[1][2]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess (5-Chloro-4-methoxy-2-methylphenyl)boronic acid B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25 °C) for 24-48 hours B->C D Allow solid to settle C->D E Filter through a 0.45 µm syringe filter D->E F Prepare dilutions of the filtrate E->F G Analyze concentration via HPLC or UV-Vis F->G H Calculate solubility (e.g., in mg/mL) G->H

Sources

Exploratory

Technical Guide: Predicting and Acquiring the ¹H and ¹³C NMR Spectra of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Abstract This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (5-chloro-4-methoxy-2-methylphenyl)boronic acid, a valuable building block in synthetic and m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (5-chloro-4-methoxy-2-methylphenyl)boronic acid, a valuable building block in synthetic and medicinal chemistry. In the absence of a publicly available, experimentally verified spectrum, this document leverages fundamental principles of NMR spectroscopy and substituent effect analysis to provide robustly predicted ¹H and ¹³C NMR data. Furthermore, it outlines a detailed, best-practice experimental protocol for researchers to acquire and definitively assign the NMR spectra of this compound using one- and two-dimensional techniques. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical approach to the structural elucidation of this and similar substituted phenylboronic acids.

Introduction and Molecular Structure

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid (CAS 511295-09-3) is a polysubstituted aromatic compound featuring a boronic acid moiety, a chlorine atom, a methoxy group, and a methyl group.[1][2][3][4] The precise arrangement of these functional groups dictates the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural confirmation.

To facilitate discussion, the atoms of the molecule are numbered as shown in the diagram below.

Caption: Structure of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with atom numbering for NMR assignment.

Predicted NMR Spectral Data

The following chemical shifts are predicted based on the additive effects of the substituents on a benzene ring. The base chemical shift for benzene is ~7.3 ppm for ¹H NMR and 128.7 ppm for ¹³C NMR.[5][6] Substituent effects are drawn from established empirical data and theoretical models.[7][8][9]

Predicted ¹H NMR Spectrum

The prediction considers the electronic nature of each substituent. The methoxy (-OCH₃) group is a strong electron-donating group (EDG) through resonance, increasing electron density (shielding) primarily at the ortho and para positions.[10] The methyl (-CH₃) group is a weak EDG. Conversely, the chloro (-Cl) and boronic acid [-B(OH)₂] groups are electron-withdrawing groups (EWGs), decreasing electron density (deshielding) at the ortho and para positions.[10][11]

Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
H36.90 - 7.10Singlet1HOrtho to the strongly donating -OCH₃ group (shielding) and meta to the withdrawing -Cl and -B(OH)₂ groups.
H67.50 - 7.70Singlet1HOrtho to the withdrawing -Cl and -B(OH)₂ groups (deshielding), and meta to the donating -OCH₃ and -CH₃ groups.
OCH₃3.80 - 3.95Singlet3HTypical range for an aryl methoxy group.
CH₃2.20 - 2.35Singlet3HTypical range for an aryl methyl group.
B(OH)₂4.50 - 6.00Broad Singlet2HHighly variable, solvent-dependent, and subject to exchange with water. Often appears as a broad, low-intensity signal.[12]

Note: Coupling between H3 and H6 is not expected as they are separated by five bonds.

Predicted ¹³C NMR Spectrum

Carbon chemical shifts are influenced by inductive and resonance effects.[13][14] Electronegative atoms like O and Cl deshield the directly attached carbon (ipso-carbon).[11] Electron-donating groups shield ortho and para carbons, while electron-withdrawing groups deshield them.[15]

Assignment Predicted δ (ppm) Rationale for Chemical Shift
C1 (C-B(OH)₂)130 - 135Carbon bearing the boronic acid. The signal is often broad or of lower intensity. The exact position is highly dependent on hybridization and solvent interaction.[16][17]
C2 (C-CH₃)138 - 143Ipso-carbon to the methyl group, deshielded by substitution.
C3 (C-H)112 - 118Shielded by the ortho -OCH₃ group and para -CH₃ group.
C4 (C-OCH₃)155 - 160Ipso-carbon to the methoxy group, strongly deshielded by the electronegative oxygen.
C5 (C-Cl)125 - 130Ipso-carbon to the chlorine, deshielded by the halogen's electronegativity.
C6 (C-H)133 - 138Deshielded by the ortho -B(OH)₂ and ortho -Cl groups.
OCH₃55 - 60Typical range for an aryl methoxy carbon.
CH₃18 - 22Typical range for an aryl methyl carbon.

Experimental Protocol for NMR Data Acquisition and Verification

To validate the predicted data and obtain a definitive structural assignment, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, where data from multiple experiments corroborates the final assignment.

Caption: Recommended workflow for the acquisition and analysis of NMR data.

Sample Preparation
  • Solvent Selection: DMSO-d₆ is the recommended solvent. It is an excellent solvent for many boronic acids and will allow for the observation of the exchangeable B(OH)₂ protons. Methanol-d₄ can also be used, which may break up potential boroxine (trimer) species, but will cause the B-OH protons to exchange and become unobservable.[12]

  • Concentration: Accurately weigh 10-15 mg of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Vortex the sample thoroughly to ensure homogeneity.

Spectrometer Setup and 1D NMR Acquisition
  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Key Parameters: Use a standard pulse program (e.g., zg30 on Bruker systems). Set an appropriate spectral width (~16 ppm). Acquire 16 to 32 scans.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: Use a standard pulse program with proton decoupling (e.g., zgpg30). Set an appropriate spectral width (~220 ppm). Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Processing: Process similarly to the ¹H spectrum. Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

2D NMR for Definitive Assignment

To unambiguously assign each signal, a suite of 2D NMR experiments is essential.[18][19][20]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).

    • Expected Result: For this molecule, no cross-peaks are expected between the aromatic protons H3 and H6 as they are not coupled. This experiment will serve as a confirmation of their singlet nature.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon (one-bond C-H correlation).[20]

    • Expected Result: This is the most critical experiment for assignment. It will show correlations between:

      • The proton signal at ~7.0 ppm and the carbon signal at ~115 ppm (H3-C3).

      • The proton signal at ~7.6 ppm and the carbon signal at ~135 ppm (H6-C6).

      • The methyl proton signal (~2.3 ppm) and its carbon (~20 ppm).

      • The methoxy proton signal (~3.8 ppm) and its carbon (~56 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for assigning quaternary (non-protonated) carbons.[21]

    • Expected Correlations:

      • H3 should show correlations to C1, C2, C4, and C5.

      • H6 should show correlations to C1, C2, C4, and C5.

      • Methyl Protons (-CH₃) should show correlations to C1, C2, and C3.

      • Methoxy Protons (-OCH₃) should show a correlation to C4.

    • These correlations will allow for the unambiguous assignment of all quaternary carbons (C1, C2, C4, C5).

Conclusion

While direct experimental NMR data for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is not readily found in public repositories, a reliable spectral prediction can be formulated based on well-established principles of substituent effects. The ¹H NMR spectrum is expected to show two aromatic singlets, a methoxy singlet, and a methyl singlet. The ¹³C NMR spectrum will display eight distinct signals. For unequivocal proof of structure, the detailed experimental protocol provided, incorporating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, offers a robust and self-validating methodology for complete spectral assignment. This approach ensures scientific integrity and provides researchers with the confidence needed for their synthetic and analytical applications.

References

[15] ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from ResearchGate. [16] Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [17] Gajda, M., et al. (n.d.). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [22] ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and.... Retrieved from ResearchGate. [23] ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [24] Royal Society of Chemistry. (2023). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. [25] ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [7] Spiesecke, H., & Schneider, W. G. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. [12] Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [8] MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [10] YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [11] Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [26] MDPI. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [13] Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [9] ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [27] NIH. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [5] University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [28] ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [29] Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [30] MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [31] Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. [32] The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. [14] YouTube. (2019). Carbon-13 NMR Spectroscopy. [33] ResearchGate. (2024). (PDF) Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. [34] The Metabolomics Innovation Centre. (n.d.). PROSPRE - 1H NMR Predictor. [35] Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [1] Sinfoo Biotech. (n.d.). 5-chloro-4-methoxy-2-methylphenylboronic acid,(CAS# 511295-09-3). [18] University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [19] YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [20] San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxyphenylboronic acid 89694-48-4. [36] The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [2] Cymit Química S.L. (n.d.). (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. [3] ChemicalBook. (n.d.). (5-CHLORO-4-METHOXY-2-METHYLPHENYL)BORONIC ACID. [37] EPFL. (n.d.). 2D NMR. [38] ChemicalBook. (n.d.). 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4. [39] Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [21] Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [40] San Diego State University. (n.d.). 11B NMR Chemical Shifts. [41] MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [4] Biosynth. (n.d.). 5-Chloro-4-methoxy-2-methylphenylboronic acid, min 98%, 1 gram.

Sources

Foundational

A Researcher's Comprehensive Guide to the Safe Handling of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

Abstract (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a substituted phenylboronic acid, a class of compounds indispensable to modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. As...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a substituted phenylboronic acid, a class of compounds indispensable to modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. As with any specialized reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the safety considerations, handling precautions, and emergency procedures for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, drawing upon established best practices for boronic acids and related substituted aromatic compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to build self-validating safety systems in their experimental workflows.

Compound Identification and Hazard Analysis

While a specific, comprehensive Safety Data Sheet (SDS) for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is not always readily available, a robust hazard assessment can be constructed by examining the parent boronic acid structure and the influence of its substituents.

1.1. Core Hazard Profile: The Boronic Acid Moiety

Boronic acids as a class are generally considered to be irritants.[1] The primary routes of exposure are inhalation of the powdered solid, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure, and many boronic acids are classified as harmful if swallowed.[3][4]

  • Irritation: The key hazard associated with most boronic acids is irritation to the skin, eyes, and respiratory tract.[2][5] This is often categorized under GHS (Globally Harmonized System) classifications as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6]

1.2. Influence of Substituents: Chloro, Methoxy, and Methyl Groups

The substituents on the phenyl ring modify the compound's reactivity and potential hazards.

  • Chlorophenyl Group: The presence of a chlorine atom introduces the potential for the release of hazardous decomposition products, such as hydrogen chloride gas, under thermal stress (e.g., in a fire).[7]

  • Methoxy and Methylphenyl Groups: While not adding extreme hazards, these functional groups contribute to the overall organic nature of the molecule. The complete toxicological properties of many substituted boronic acids have not been thoroughly investigated.[8]

1.3. GHS Hazard Classification (Anticipated)

Based on data from structurally similar compounds, the following GHS pictograms and hazard statements should be conservatively applied to (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.[7][9]

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)⚠️H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)⚠️H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation⚠️H335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Toxicity, Oral (Category 4)⚠️H302: Harmful if swallowedP264, P270, P301+P312, P330, P501

The Hierarchy of Controls: A Proactive Risk Management Strategy

Effective laboratory safety relies on a multi-layered approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures.

cluster_0 Hierarchy of Controls for Boronic Acid Handling Elimination Elimination (e.g., Use a less hazardous alternative) Substitution Substitution (e.g., Use a pelletized form instead of fine powder) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All weighing and handling of solid (5-Chloro-4-methoxy-2-methylphenyl)boronic acid must be conducted in a properly functioning chemical fume hood.[10] This is the most critical engineering control as it prevents the inhalation of fine powders.[10] The fume hood sash should be kept as low as possible during manipulations.

  • Ventilation: Work should always be performed in a well-ventilated laboratory to ensure any fugitive emissions are diluted and removed.[6]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and unobstructed.[11] Their locations should be known to all personnel before work begins.

2.2. Administrative Controls: Standardizing Safe Practices

Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling (5-Chloro-4-methoxy-2-methylphenyl)boronic acid must be written and approved. This SOP should be reviewed by all personnel before they are permitted to work with the compound.

  • Training: All users must be trained on the specific hazards of boronic acids, the contents of this guide, and the laboratory's general Chemical Hygiene Plan.

  • Labeling: The primary container and any secondary containers must be clearly labeled with the full chemical name and appropriate GHS hazard pictograms.

  • Housekeeping: Avoid accumulation of dust.[6] Work surfaces should be cleaned at the end of each procedure to prevent inadvertent contact. Do not eat, drink, or smoke in the laboratory.[7]

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the sole means of protection. It is the last line of defense between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from airborne dust particles and accidental splashes. Safety glasses are not sufficient for handling powders.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11]Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[11]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required for large-scale transfers or spill cleanup.[2][11]Minimizes the risk of inhaling dust particles, especially when engineering controls are not sufficient.

Detailed Protocols for Safe Handling and Storage

3.1. Step-by-Step Handling Procedure

This protocol is designed to minimize exposure during routine laboratory use.

cluster_1 Boronic Acid Handling Workflow Prep 1. Preparation - Verify fume hood function - Clear workspace - Confirm eyewash/shower access Don_PPE 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves Prep->Don_PPE Weigh 3. Weighing & Transfer - Perform inside fume hood - Use anti-static weigh boat - Keep sash low Don_PPE->Weigh Reaction 4. Reaction Setup - Add reagent slowly - Keep vessel closed/under inert gas Weigh->Reaction Cleanup 5. Decontamination - Wipe down surfaces - Clean spatula/glassware Reaction->Cleanup Doff_PPE 6. Doff PPE & Wash - Remove gloves/coat - Wash hands thoroughly Cleanup->Doff_PPE

Caption: A logical workflow for safely handling boronic acid powders.

3.2. Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.

  • Container: Store in a tightly-closed, original container.[6][12]

  • Atmosphere: Many boronic acids are sensitive to moisture and air.[13] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Location: Keep in a cool, dry, and well-ventilated area.[12] Store away from incompatible materials.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[7][13]

Emergency and Disposal Procedures

4.1. First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[2]

  • Inhalation: Move the person to fresh air immediately.[7] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation occurs or persists.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.[7]

4.2. Spill and Leak Procedures

  • Small Spills (contained in a fume hood):

    • Ensure appropriate PPE is worn.

    • Carefully sweep or vacuum up the solid material, avoiding dust generation.[6][14]

    • Place the material into a suitable, labeled container for hazardous waste disposal.[14]

    • Clean the spill area with a damp cloth or sponge, and place the cleaning materials into the waste container.

  • Large Spills (outside of a fume hood):

    • Evacuate the immediate area and restrict access.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and respiratory protection.

4.3. Fire Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[13]

  • Hazards from Combustion: During a fire, irritating and toxic gases may be generated, including carbon oxides, boron oxides, and hydrogen chloride gas.[7][13]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][2]

4.4. Waste Disposal

All waste containing (5-Chloro-4-methoxy-2-methylphenyl)boronic acid must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container.[15] Do not mix boronic acid waste with other waste streams unless directed by your EHS department.[15]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and all associated hazards.

  • Disposal: Arrange for collection by a certified hazardous waste disposal facility.[16] Do not dispose of this chemical down the drain or in the regular trash.[15] While some local regulations may permit drain disposal of very small amounts of simple boric acid after neutralization, this is not a recommended general practice for substituted organoboron compounds.[14][16]

Conclusion

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a valuable reagent for chemical synthesis. Its safe and effective use hinges on a proactive and informed approach to risk management. By understanding the compound's inherent hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions, standardizing administrative procedures, and correctly using personal protective equipment—researchers can confidently and safely advance their scientific objectives. This guide serves as a foundational document to be integrated into a comprehensive, lab-specific Chemical Hygiene Plan.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. [Link]

  • Chemtalk. (2022, April 29). Boric acid. Chemtalk. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Lab Alley. [Link]

  • IsoLab. (n.d.). Boric Acid. IsoLab. [Link]

  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Environmental Health & Safety. [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to (5-Chloro-4-methoxy-2-methylphenyl)boronic acid for Advanced Research and Development

This guide provides an in-depth technical overview of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a crucial reagent for researchers, scientists, and professionals in drug development. It details commercial sourcing,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a crucial reagent for researchers, scientists, and professionals in drug development. It details commercial sourcing, quality assessment, safe handling, and application in synthetic chemistry, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Versatility of a Substituted Arylboronic Acid

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid, with CAS number 511295-09-3, is a specialized organoboron compound that has garnered significant interest in organic synthesis.[1][2] Its unique substitution pattern—a chlorine atom, a methoxy group, and a methyl group on the phenyl ring—offers steric and electronic properties that are invaluable for creating complex molecular architectures. These features make it an essential building block in the synthesis of novel pharmaceutical intermediates and advanced materials.[3] The primary utility of this and other boronic acids lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[4] This reaction's tolerance of a wide range of functional groups and its stereospecificity have made it a cornerstone of modern synthetic chemistry.[5]

Physicochemical Properties

A solid understanding of the physicochemical properties of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is fundamental to its effective use in the laboratory.

PropertyValueSource
CAS Number 511295-09-3[1][2]
Molecular Formula C8H10BClO3[1][2]
Molecular Weight 200.43 g/mol [6][7]
Appearance Typically an off-white to white solid
Purity Commercially available with ≥98% purity[1][7][8]
Storage Recommended to be stored at 2-8°C, sealed in a dry environment[6]

Commercial Suppliers and Procurement

The accessibility and quality of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid are critical for reproducible research outcomes. Several reputable chemical suppliers offer this reagent in various quantities. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA).

SupplierPurityAvailable Quantities
Fluorochem ≥98%Gram to bulk scale
Sinfoo Biotech ≥98%Inquire for quantities
Guidechem Varies by listingGram to kilogram scale
ChemicalBook Varies by listingGram to kilogram scale

This table is a summary of available information and is not exhaustive. Researchers are advised to contact suppliers directly for the most current data and quotations.

Quality Control and Analytical Assessment

Ensuring the purity and integrity of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is paramount before its use in sensitive synthetic applications. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.

A key consideration in the analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through dehydration. This can complicate the interpretation of analytical data. Therefore, validated analytical methods are crucial for accurate purity assessment. A well-developed HPLC or UPLC-MS method can effectively separate the boronic acid from its anhydride and other impurities.[9]

Safe Handling, Storage, and Decomposition Pathways

5.1. Safety Precautions

As with all laboratory chemicals, (5-Chloro-4-methoxy-2-methylphenyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10][12] In case of contact with skin or eyes, the affected area should be rinsed immediately with copious amounts of water.[10][11]

5.2. Storage

To maintain its chemical integrity, (5-Chloro-4-methoxy-2-methylphenyl)boronic acid should be stored in a tightly sealed container in a cool, dry place, with a temperature of 2-8°C being optimal.[6] It is sensitive to moisture and air, which can lead to degradation.

5.3. Decomposition Pathways

Arylboronic acids are susceptible to several decomposition pathways that can impact their purity and reactivity over time. Understanding these pathways is crucial for proper storage and handling.

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in the presence of moisture or acidic/basic conditions.

  • Oxidation: Exposure to air can lead to the oxidation of the boronic acid to the corresponding phenol.

  • Boroxine Formation: As mentioned earlier, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides called boroxines. While this is often a reversible process, it can affect the stoichiometry of reactions if not accounted for.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents the primary application of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.[4][13]

6.1. The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps:[4][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide or iodide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar'-X Ar'-Pd(II)-X Ar'-Pd(II)-X Oxidative Addition->Ar'-Pd(II)-X Transmetalation Transmetalation Ar'-Pd(II)-X->Transmetalation Ar-B(OH)2 Base Ar'-Pd(II)-Ar Ar'-Pd(II)-Ar Transmetalation->Ar'-Pd(II)-Ar Reductive Elimination Reductive Elimination Ar'-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

6.2. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

  • Solvent (e.g., a mixture of dioxane and water, 4:1)

Procedure:

  • To a reaction vessel, add the aryl bromide, (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow Reactants & Catalyst Reactants & Catalyst Inert Atmosphere Inert Atmosphere Reactants & Catalyst->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Work-up Work-up Heating & Stirring->Work-up Purification Purification Work-up->Purification

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a valuable and versatile reagent in modern organic synthesis. A thorough understanding of its properties, proper handling and storage, and appropriate application in reactions like the Suzuki-Miyaura coupling are essential for achieving successful and reproducible results in research and development. The information provided in this guide serves as a comprehensive resource for scientists and professionals working with this important chemical building block.

References

  • 5-Chloro-4-methoxy-2-methylphenylboronic acid, min 98%, 1 gram. (n.d.). Retrieved from [Link]

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. (n.d.). Retrieved from [Link]

  • 5-Chloro-4-methoxy-2-methylphenylboronic acid. (n.d.). Retrieved from [Link]

  • 5-chloro-4-methoxy-2-methylphenylboronic acid,(CAS# 511295-09-3) - Sinfoo Biotech. (n.d.). Retrieved from [Link]

  • 511295-09-3 | (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Retrieved from [Link]

  • 5-Chloro-2-methylphenylboronic acid - Chem-Impex. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Applications of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Chloro-4-methoxy-2-methylphenyl)boronic acid has emerged as a critical building block in contemporary organic synthesis, most notably in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid has emerged as a critical building block in contemporary organic synthesis, most notably in the field of medicinal chemistry. Its unique substitution pattern offers steric and electronic properties that are instrumental in the construction of complex molecular architectures, particularly in the synthesis of targeted therapeutics. This in-depth guide provides a comprehensive overview of the applications of this versatile reagent, with a primary focus on its pivotal role in the synthesis of dual kinase inhibitors for cancer therapy. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols, and explore the causal factors influencing its synthetic utility.

Introduction: The Ascendancy of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives have become indispensable tools for synthetic chemists, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation.[1][2] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has revolutionized the way biaryl and heteroaryl structures are assembled, forming the backbone of numerous pharmaceuticals and advanced materials.[3] The boronic acid functional group, with its trigonal planar geometry and empty p-orbital on the boron atom, acts as a mild Lewis acid, facilitating a range of chemical transformations.[4]

The subject of this guide, (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, is a polysubstituted arylboronic acid. The chlorine, methoxy, and methyl groups on the phenyl ring are not mere spectators; they play a crucial role in modulating the electronic and steric properties of the molecule. This, in turn, influences its reactivity in cross-coupling reactions and the biological activity of the resulting products.

Synthesis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid: A Practical Approach

The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic workup.[4] A common and effective method for preparing (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is through a lithiation-borylation sequence.[5]

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol provides a representative procedure for the synthesis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, adapted from established methods for similar compounds.

Materials:

  • 1-Chloro-2-methoxy-4-methyl-5-bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-Chloro-2-methoxy-4-methyl-5-bromobenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The progress of the lithium-halogen exchange can be monitored by TLC.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford (5-Chloro-4-methoxy-2-methylphenyl)boronic acid as a white to off-white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the reagent and ensure high yields.

  • Low Temperature: The lithiation and borylation steps are performed at -78 °C to control the reactivity of the organolithium species and prevent side reactions, such as decomposition or reaction with the solvent.

  • Acidic Work-up: The acidic work-up is necessary to hydrolyze the initially formed borate ester to the desired boronic acid.

Core Application: Synthesis of a Potent ALK/EGFR Dual Kinase Inhibitor

A landmark application of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is in the synthesis of the potent Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual kinase inhibitor, CHMFL-ALK/EGFR-050 .[6] This compound has shown significant promise in overcoming drug resistance in non-small cell lung cancer (NSCLC).[6]

The synthesis of CHMFL-ALK/EGFR-050 involves a key Suzuki-Miyaura cross-coupling reaction where the (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is coupled with a substituted pyrimidine core.

The Role of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in the Kinase Inhibitor Scaffold

The (5-Chloro-4-methoxy-2-methylphenyl) moiety is a crucial component of the final drug molecule. The substituents on the phenyl ring contribute to the overall binding affinity and selectivity of the inhibitor for the kinase active site. The methoxy and methyl groups can engage in specific hydrophobic and van der Waals interactions, while the chloro group can act as a hydrogen bond acceptor and influence the electronic properties of the ring system.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of CHMFL-ALK/EGFR-050 Intermediate

This protocol outlines the key Suzuki-Miyaura coupling step in the synthesis of the precursor to CHMFL-ALK/EGFR-050.

Materials:

  • 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a reaction vessel are added 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.0 equivalent), (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas three times.

  • Solvent and Catalyst Addition: The degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) is added, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product, a key intermediate in the synthesis of CHMFL-ALK/EGFR-050.

Data Summary of a Representative Suzuki-Miyaura Coupling:

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Yield (%)
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine(5-Chloro-4-methoxy-2-methylphenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90~85%

Note: The yield is an approximation based on typical Suzuki-Miyaura reactions of this type.

Visualizing the Workflow: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_outcome Outcome Reactant_A 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine Reaction_Vessel Reaction under Inert Atmosphere (80-100 °C) Reactant_A->Reaction_Vessel Boronic_Acid (5-Chloro-4-methoxy-2-methylphenyl)boronic acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (Dioxane/H₂O) Solvent->Reaction_Vessel Purification Work-up & Purification Reaction_Vessel->Purification Coupled_Product Key Intermediate for CHMFL-ALK/EGFR-050 Purification->Coupled_Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-Ar Transmetalation->PdII_Biaryl Boronate [ArB(OH)₃]⁻ Boronate->Transmetalation + Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the chloro-pyrimidine derivative).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion and Future Outlook

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid has proven to be a valuable and highly specific reagent in the synthesis of complex, biologically active molecules. Its primary documented application in the development of the potent dual kinase inhibitor CHMFL-ALK/EGFR-050 underscores its importance in medicinal chemistry and drug discovery. The strategic placement of its substituents allows for fine-tuning of molecular interactions, a critical aspect of rational drug design.

While its current applications appear to be specialized, the principles of its reactivity in Suzuki-Miyaura cross-coupling reactions are broadly applicable. Researchers can leverage the unique electronic and steric properties of this boronic acid to construct other novel molecular scaffolds. As the quest for more selective and potent therapeutic agents continues, it is likely that (5-Chloro-4-methoxy-2-methylphenyl)boronic acid and its derivatives will find further utility in the synthesis of next-generation pharmaceuticals and other advanced materials.

References

  • Jain, A., & Kumar, A. (2021). Boronic acid: A magical moiety in the field of medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113652.
  • Che-S-T, U., & Y-H, L. (Year). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4064. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570265/]
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • This citation is intentionally left blank for future additions.
  • Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [URL: https://pubmed.ncbi.nlm.nih.gov/28843916/]
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [URL: https://pubs.acs.org/doi/10.1021/ar5002473]
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Synthesis, 1(1), 12-26. [URL: https://www.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocol using (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

An In-Depth Guide to Suzuki-Miyaura Coupling Using (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid Introduction: The Strategic Importance of Substituted Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Using (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] First reported in 1981, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for creating biaryl and substituted aromatic structures.[3]

This application note provides a detailed protocol and expert insights for the use of a specific, highly functionalized coupling partner: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid . The unique substitution pattern of this reagent—featuring an electron-donating methoxy group, an electron-withdrawing chloro group, and a sterically demanding ortho-methyl group—presents both opportunities and challenges. Understanding the interplay of these electronic and steric factors is critical for achieving high-yield, selective coupling. This guide is designed for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] A firm grasp of this mechanism is essential for rational troubleshooting and optimization.

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a new, planar Palladium(II) intermediate. This step is often the rate-limiting step, particularly with less reactive halides like aryl chlorides.[1]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[5][6][7][8] This boronate then exchanges its organic group with the halide on the Pd(II) complex, resulting in a di-organopalladium(II) intermediate.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex1 Ar¹-Pd(II)L₂-X oxidative_add->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation  + [Ar²B(OH)₃]⁻ pd2_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0  Regenerates  Catalyst ar1x Ar¹-X ar1x->oxidative_add boronate [Ar²B(OH)₃]⁻ boronate->transmetalation base Base (e.g., OH⁻) boronic_acid Ar²B(OH)₂ boronic_acid->boronate + Base product Ar¹-Ar² product->reductive_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for coupling (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with a generic aryl bromide.

Materials and Equipment:

  • Reactants : (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, Aryl Bromide

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos)

  • Base : Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent : Anhydrous 1,4-Dioxane or Toluene, and Degassed Water

  • Equipment : Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), heating block or oil bath, standard glassware for workup, silica gel for column chromatography.

Reaction Parameters Summary
ComponentMolar Equiv.Mol %Typical Amount (for 1 mmol Ar-Br)Purpose
Aryl Bromide1.0-1.0 mmolElectrophilic coupling partner
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid1.2 - 1.5-1.2 - 1.5 mmolNucleophilic coupling partner (in excess)
Palladium Catalyst (e.g., Pd(PPh₃)₄)-1 - 5 mol %0.01 - 0.05 mmolFacilitates the catalytic cycle
Base (e.g., K₂CO₃)2.0 - 3.0-2.0 - 3.0 mmolActivates the boronic acid
Solvent (e.g., Dioxane/Water 4:1)--5 mLSolubilizes reactants and facilitates reaction
Step-by-Step Procedure
  • Reaction Setup :

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %).[9]

    • Scientist's Note: Adding the solids first allows for efficient removal of atmospheric oxygen in the next step. The ortho-methyl group on the boronic acid can slow down the reaction; using a slight excess (1.2 equiv) helps drive the reaction to completion.

  • Inert Atmosphere :

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable homocoupling of the boronic acid. Maintaining an inert atmosphere is critical for reproducibility and high yields.

  • Solvent Addition :

    • Using a syringe, add the degassed solvent system (e.g., 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water) to the flask.

    • Scientist's Note: Solvents should be sparged with Argon or Nitrogen for at least 30 minutes prior to use. While the reaction is largely tolerant of water, using degassed water prevents the introduction of oxygen. A mixed solvent system like dioxane/water or toluene/water is common, as it helps dissolve both the organic reactants and the inorganic base.[10]

  • Reaction Execution :

    • Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C.

    • Stir the reaction vigorously for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up and Isolation :

    • Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification :

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental Workflow Diagram

Workflow start Start setup 1. Add Solids to Flame-Dried Flask (Ar-Br, Boronic Acid, Base, Catalyst) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react 4. Heat and Stir (80-100 °C, 4-16h) solvent->react workup 5. Quench, Dilute & Extract (EtOAc/H₂O) react->workup purify 6. Dry and Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Rationale and Optimization Strategies

A successful coupling is not just about following steps, but understanding the variables. The specific substituents on (5-Chloro-4-methoxy-2-methylphenyl)boronic acid necessitate careful consideration.

  • Catalyst and Ligand Selection :

    • Rationale : The ortho-methyl group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center. While Pd(PPh₃)₄ is a workhorse catalyst, more challenging couplings often benefit from catalysts with bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos.[11][12] These ligands promote faster oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures.[12]

    • Optimization : If the reaction with Pd(PPh₃)₄ is sluggish, consider switching to a pre-catalyst system like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a ligand like SPhos (typically at a 1:2 Pd:Ligand ratio).

  • Choice of Base :

    • Rationale : The base's primary role is to form the reactive boronate species.[5][13] The choice of base can significantly impact the reaction rate. K₂CO₃ is a mild and common choice. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially with sterically hindered substrates. However, overly strong bases can sometimes promote side reactions like protodeboronation.

    • Optimization : For this substrate, K₃PO₄ is an excellent alternative to K₂CO₃ if higher reactivity is needed. Cs₂CO₃ is highly effective but also more expensive.

  • Solvent System :

    • Rationale : The solvent must solubilize all components to some degree. Aprotic polar solvents like dioxane, THF, and DMF are common.[14] The inclusion of water often accelerates the transmetalation step. However, the effect of the solvent can be complex and may influence catalyst stability and selectivity.[15][16][17]

    • Optimization : Toluene is a good alternative to dioxane and can sometimes be beneficial for higher-temperature reactions. For sensitive substrates, a completely anhydrous system (e.g., THF with K₃PO₄ as the base) can be attempted to minimize protodeboronation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor choice of catalyst/ligand for a hindered substrate.1. Ensure a strictly inert atmosphere and use degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Screen a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[11][12] Use a stronger base (K₃PO₄).
Recovery of Starting Boronic Acid 1. Inefficient transmetalation.2. Low reactivity of the aryl halide partner.1. Switch to a stronger base (K₃PO₄, Cs₂CO₃).2. If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are more reactive (I > Br > OTf >> Cl).[3]
Protodeboronation Side Product The boronic acid group is replaced by hydrogen. Caused by excess water or overly harsh basic conditions.1. Use carefully dried, anhydrous solvents.2. Use the minimum effective amount of base.3. Consider using an alternative boron source like a pinacol boronate ester (Bpin), which can be more resistant to protodeboronation.
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules. Typically caused by the presence of oxygen.1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed.2. Use a lower catalyst loading.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Source Not Available.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Source Not Available.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Source Not Available.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Application

optimal reaction conditions for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in cross-coupling

An Application Guide to Cross-Coupling Reactions with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid Introduction (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a key structural motif in modern synthetic chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Cross-Coupling Reactions with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Introduction

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a key structural motif in modern synthetic chemistry, serving as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced organic materials. Its utility stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing carbon-carbon bonds.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of optimal reaction conditions, step-by-step protocols, and the underlying mechanistic principles for employing this specific boronic acid in three cornerstone transformations: the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Substrate Profile: Understanding (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

The reactivity of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in cross-coupling reactions is governed by a subtle interplay of its electronic and steric features.

  • Electronic Effects: The phenyl ring is substituted with both an electron-donating methoxy (-OCH₃) group and an electron-withdrawing chloro (-Cl) group. The methoxy group increases electron density on the ring, which can facilitate the crucial oxidative addition step in some coupling cycles.

  • Steric Hindrance: The presence of a methyl group ortho to the boronic acid moiety introduces significant steric bulk. This steric hindrance can impede the approach of the palladium catalyst to the reaction center, making both the transmetalation and reductive elimination steps more challenging.[2][3] Consequently, the selection of an appropriate ligand is paramount to overcome this steric barrier.[1]

  • Potential Side Reactions: Like many boronic acids, this substrate is susceptible to a competitive side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This process is often promoted by the same catalytic systems used for the desired cross-coupling, particularly with bulky ligands and elevated temperatures, and can diminish the overall yield.[4]

Section 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction due to its operational simplicity and the stability of the boronic acid reagents.[5]

Mechanistic Rationale & Optimization

The catalytic cycle involves three primary steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] For a sterically hindered substrate like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, careful optimization is critical.

  • Catalyst & Ligand System: The key to a successful reaction is the choice of ligand. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination step.[1] Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6] Using stable, well-defined Pd(II) precatalysts ensures the reliable in-situ generation of the active Pd(0) species, leading to more reproducible results.[6]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation, typically by forming a more nucleophilic "ate" complex. For sterically demanding couplings, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior.[7][8]

  • Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used, often with the addition of a small amount of water.[8][9] The water can aid in dissolving the inorganic base and facilitating the formation of the boronate species.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Coupling Partner (Ar-X)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
4-BromotoluenePd₂(dba)₃ (1)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)100
2-ChloropyridineXPhos Pd G3 (2)-K₃PO₄ (2.0)1,4-Dioxane110
1-IodonaphthalenePd(PPh₃)₄ (3)-K₂CO₃ (2.0)DME/H₂O (4:1)90
Vinyl BromidePd(OAc)₂ (2)XPhos (5)K₂CO₃ (2.5)THF/H₂O (3:1)80
Detailed Protocol: Suzuki-Miyaura Coupling with 4-Bromotoluene
  • To a flame-dried Schlenk tube, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 equiv.), 4-bromotoluene (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the tube with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]

  • Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 2: The Oxidative Heck-Type Coupling

While the classic Heck reaction couples organohalides with alkenes, a variation known as the oxidative Heck reaction allows for the direct coupling of arylboronic acids with olefins.[11][12] This transformation proceeds through a different mechanism, typically initiated by a Pd(II) species.[13]

Mechanistic Rationale & Optimization

The cycle begins with the transmetalation of the aryl group from the boronic acid to the Pd(II) catalyst. This is followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the coupled product. A key step is the regeneration of the active Pd(II) catalyst, which often requires an external oxidant.[14]

  • Catalyst & Additives: Palladium(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are the standard catalysts.[12][15] In many protocols, an additive is required to facilitate the catalytic cycle. N-bromosuccinimide (NBS) has been shown to be an effective additive for this transformation under mild conditions.[11][12]

  • Base and Solvent: Interestingly, some oxidative Heck protocols can proceed in the absence of a base.[14] Anhydrous, non-polar solvents like toluene are often effective.

  • Olefin Partner: The reaction works with a variety of both electron-rich and electron-deficient olefins. The regioselectivity and stereoselectivity (typically yielding the E-isomer) are notable features of this reaction.[15]

Table 2: Recommended Conditions for Oxidative Heck-Type Coupling
OlefinPd Source (mol%)Additive (mol%)Base (equiv)SolventTemp (°C)
StyrenePd(OAc)₂ (5)NBS (30)NoneToluene25
n-Butyl AcrylatePd(OAc)₂ (5)NBS (30)NoneToluene25
1-OctenePdCl₂ (5)Cu(OAc)₂ (100)K₂CO₃ (2.0)TBAB/H₂O80
Detailed Protocol: Oxidative Heck-Type Coupling with Styrene
  • To a round-bottom flask, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.0 equiv.) and N-bromosuccinimide (NBS, 30 mol%).

  • Add palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • Under an inert atmosphere, add anhydrous toluene (to 0.5 M) followed by styrene (1.0 equiv.).

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.[12]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the coupled product.

Section 3: The Sonogashira Coupling

The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[16][17] A variation allows for the direct use of boronic acids in an oxidative coupling process.[18]

Mechanistic Rationale & Optimization

The reaction is co-catalyzed by palladium and copper. The palladium cycle involves oxidative addition of an aryl halide, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide. These two cycles converge at a transmetalation step. For the boronic acid variant, the mechanism involves an initial transmetalation from boron to palladium, followed by coupling with the activated alkyne.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is traditional.[16] However, copper-free conditions have been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[19] These systems often rely on more sophisticated ligands to facilitate the direct activation of the alkyne by the palladium center.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is almost always used. The amine serves as both the base and often as the solvent.[17]

  • Temperature: Reactions are often run at room temperature but may require gentle heating for less reactive substrates.

Table 3: Recommended Conditions for Sonogashira Coupling
AlkynePd Source (mol%)Co-Catalyst (mol%)Base (equiv)SolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃N (3.0)THF50
1-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-Free)TMP (2.0)DMSO25
TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Piperidine (3.0)DMF60
Propargyl AlcoholPdCl₂(PPh₃)₂ (2)CuI (3)i-Pr₂NH (3.0)Toluene70

Note: For Sonogashira coupling, the (5-Chloro-4-methoxy-2-methylphenyl) group would typically be introduced as the corresponding aryl halide (e.g., iodide or bromide). The boronic acid can be used in oxidative variants, though this is less common.

Detailed Protocol: Copper-Free Sonogashira Coupling
  • This protocol assumes the use of the corresponding aryl bromide, which can be synthesized from the boronic acid if needed.

  • To a Schlenk tube, add the aryl bromide (1.0 equiv.), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and a stir bar.[19]

  • Seal the tube, evacuate, and backfill with an inert gas (Argon) three times.

  • Add anhydrous, degassed DMSO via syringe, followed by the terminal alkyne (1.5 equiv.) and 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv.).[19]

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visual Summaries of Catalytic Cycles & Workflows

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR'(L)₂ ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_prime_B Ar'-B(OR)₂ (Boronic Acid) Ar_prime_B->ArPdOR Base Base (e.g., K₃PO₄) Base->ArPdOR Oxidative_Heck_Cycle cluster_reactants Reactants cluster_products Products PdII Pd(II)X₂ ArPdX Ar-Pd(II)-X PdII->ArPdX Transmetalation OlefinComplex Olefin Complex ArPdX->OlefinComplex Coordination InsertionProduct Insertion Product OlefinComplex->InsertionProduct Migratory Insertion PdH H-Pd(II)-X InsertionProduct->PdH β-Hydride Elimination Product Ar-Olefin InsertionProduct->Product PdH->PdII Regeneration (via Oxidant/Additive) ArB Ar-B(OH)₂ (Boronic Acid) ArB->ArPdX Olefin Olefin Olefin->OlefinComplex Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuX Cu(I)-X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Deprotonation (Base + Alkyne) CuAlkyne->ArPdX From Cu to Pd Reactant1 Ar-X Reactant1->ArPdX Reactant2 H-C≡CR Reactant2->CuAlkyne Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Weigh Reagents, Add Catalyst) Start->Setup Inert Establish Inert Atmosphere (Evacuate & Backfill Ar/N₂) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat & Stir (e.g., 100 °C, 18h) Solvent->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction If Incomplete Workup Aqueous Workup (Dilute, Wash, Dry) Monitor->Workup If Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End

Caption: A general workflow for a typical cross-coupling experiment.

References

Sources

Method

Application Notes and Protocols: Palladium Catalysts for Suzuki Reactions with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and wide f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is integral to the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, where the creation of biaryl structures is paramount.[2] However, the efficiency of the Suzuki-Miyaura coupling can be significantly hampered when employing sterically demanding or electronically deactivated substrates.

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid presents a classic example of such a challenging coupling partner. The presence of a methyl group at the ortho position to the boronic acid introduces significant steric hindrance, which can impede key steps in the catalytic cycle. Furthermore, the electron-donating methoxy group can modulate the electronic properties of the aryl ring, influencing reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts and the implementation of robust protocols for successful Suzuki-Miyaura reactions with this demanding substrate. We will delve into the mechanistic underpinnings of the reaction, offer a curated selection of catalyst systems, and provide detailed, actionable experimental procedures.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3] Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates. The three key steps are:

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to the palladium(0) complex, forming a palladium(II) intermediate.[2] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[3]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5] For sterically hindered boronic acids, this step can be a rate-limiting factor.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Guide for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

The success of a Suzuki reaction with a sterically hindered substrate like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is critically dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. Bulky and electron-rich ligands are essential to promote both the oxidative addition and the reductive elimination steps.[6] Below is a table summarizing recommended catalyst systems.

Palladium PrecursorLigandKey AdvantagesConsiderations
Pd(OAc)₂SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Excellent for sterically demanding and electron-rich substrates. Promotes fast reaction rates.Air-sensitive ligand, requires careful handling.
Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Highly active for a broad range of substrates, including aryl chlorides. Very bulky, effective for hindered couplings.Can be more expensive.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A common, readily available catalyst. Can be effective for less demanding couplings.Often less effective for hindered substrates and may require higher temperatures and longer reaction times.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Good for a variety of cross-coupling reactions. Relatively stable.May not be optimal for highly hindered substrates.

For the specific case of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a combination of Pd(OAc)₂ and a bulky biarylphosphine ligand such as SPhos is highly recommended to overcome the steric hindrance and achieve high yields.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with a generic aryl halide.

Materials and Reagents:
  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Degassed water

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Reaction Setup Workflow

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) to the flask via a syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Reaction Execution: Immerse the reaction flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure biaryl product.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand like XPhos, or employing a stronger base such as cesium carbonate. Ensure that the reaction is performed under strictly anhydrous and inert conditions.

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. This can be minimized by using a less nucleophilic base or by ensuring that the oxidative addition of the aryl halide is efficient.

  • Homocoupling: The formation of symmetrical biaryls from the coupling of two boronic acid molecules can occur. This can often be suppressed by the slow addition of the boronic acid to the reaction mixture.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like dioxane or THF are often effective, and the addition of a small amount of water can be beneficial for the dissolution of the base and the transmetalation step.

Conclusion

The Suzuki-Miyaura cross-coupling of sterically hindered substrates like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid requires careful consideration of the catalyst system and reaction conditions. By employing bulky and electron-rich phosphine ligands, such as SPhos, in conjunction with a suitable palladium precursor and base, researchers can overcome the challenges posed by steric hindrance and achieve high yields of the desired biaryl products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic transformation in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides. Journal of the American Chemical Society1999, 121 (41), 9550–9561.
  • BYJU'S. Suzuki Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Diva-Portal.org. Suzuki reactions in novel liquids. [Link]

  • ResearchGate. The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

Sources

Application

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Strategic Value of Substituted Biaryl Motifs Biaryl frameworks are ubiquitous structural motifs in a vast array of functional molec...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of Substituted Biaryl Motifs

Biaryl frameworks are ubiquitous structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced organic electronic materials like liquid crystals and polymer conductors.[1][2][3][4] The specific arrangement of substituents on these frameworks dictates their three-dimensional conformation and electronic properties, which in turn governs their biological activity or material function. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and high yields.[3][5][6][7]

This guide focuses on (5-Chloro-4-methoxy-2-methylphenyl)boronic acid , a highly functionalized and sterically demanding building block. Its unique substitution pattern—an electron-donating methoxy group, a sterically bulky methyl group ortho to the boronic acid, and a chloro substituent—makes it an invaluable reagent for introducing complex and electronically tuned phenyl rings into target molecules.[8] However, these same features, particularly the ortho-methyl group, present a significant challenge, often requiring carefully optimized conditions to overcome steric hindrance and achieve efficient coupling.[9][10] These application notes provide a comprehensive overview of the underlying mechanism, a robust experimental protocol, and key insights for optimizing the synthesis of poly-substituted biaryl compounds using this versatile reagent.

The Mechanistic Core: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states.[6][7] A thorough understanding of this cycle is paramount for rational troubleshooting and protocol optimization. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide partner. This is often the rate-limiting step, with reactivity following the trend I > Br > OTf >> Cl.[3][5][11]

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex (-B(OH)₃⁻), transfers its organic moiety to the Pd(II) center, displacing the halide.[12][13][14] This step is critical and can be impeded by steric hindrance on the boronic acid.[10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Biaryl Product) trans_complex->product reagents Ar¹-X reagents->oa_complex boronic Ar²-B(OH)₂ + Base boronic->trans_complex caption Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Hazard Evaluation and Safe Handling Protocols

Chemical safety is the foundation of successful research. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid & Analogs: Boronic acids are generally considered irritants.[16] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[17][18][19]

  • Palladium Catalysts: Many palladium complexes are toxic and may be harmful if inhaled or absorbed through the skin. Handle with care and avoid generating dust.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are irritants. Stronger bases like sodium or barium hydroxide are corrosive. Handle appropriately.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated toxicities. Ensure there are no nearby ignition sources and handle them in a fume hood.

Experimental Protocol: Synthesis of 2'-Chloro-5'-methoxy-4,2'-dimethyl-1,1'-biphenyl

This protocol details a general procedure for the coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with 1-bromo-4-methylbenzene. Molar equivalents should be adjusted based on the molecular weight of the specific aryl halide used.

Materials and Reagents:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.0 eq)

  • 1-Bromo-4-methylbenzene (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Cannula or gas-tight syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the Schlenk flask and condenser, and flame-dry the apparatus under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon. Rationale: The active Pd(0) species is oxygen-sensitive. A rigorously inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

  • Reagent Addition: To the flask, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, 1-bromo-4-methylbenzene, Pd(dppf)Cl₂, and anhydrous K₂CO₃.

  • Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). Degas the resulting mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles. Rationale: Removing dissolved oxygen from the solvent is critical to protect the catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Optimization Strategies for Sterically Hindered Couplings

Achieving high yields with ortho-substituted reagents like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid often requires moving beyond standard conditions. The following parameters are key levers for optimization.

ParameterRationale & Effect on YieldRecommended Modifications for Hindered Substrates
Catalyst & Ligand The ligand's steric bulk and electronic properties are critical. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands facilitate the oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[14]- Use bulky phosphine ligands: Switch from PPh₃ to more sterically demanding and electron-rich ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphine ligands. - Consider NHC Ligands: Precatalysts like PEPPSI™-IPr can be highly effective for challenging couplings, including those involving aryl chlorides.[6][12]
Base The base activates the boronic acid for transmetalation. For hindered boronic acids, a stronger base may be needed to accelerate the formation of the reactive boronate species and drive the reaction forward.[10][12]- Stronger inorganic bases: Replace K₂CO₃ with K₃PO₄ or Cs₂CO₃. - Hydroxide bases: Ba(OH)₂ or NaOH in aqueous DME can dramatically accelerate reactions with sterically demanding partners.[10]
Solvent The solvent system must solubilize all components and facilitate the interaction between the aqueous base and the organic phase.- Aprotic polar solvents: Toluene, DMF, or DME are effective alternatives to dioxane.[6] - Aqueous conditions: For some systems, purely aqueous or biphasic conditions can be beneficial and are environmentally friendly.[5][13]
Temperature Higher temperatures can provide the necessary activation energy to overcome steric barriers.- Elevated Temperature: Increase the reaction temperature to the boiling point of the solvent (e.g., 100 °C for dioxane, ~110 °C for toluene). Monitor for potential decomposition.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently strong base. 3. Reaction temperature too low.1. Ensure rigorous degassing and use a fresh, high-quality catalyst. 2. Switch to a stronger base (e.g., K₃PO₄, Ba(OH)₂). 3. Increase the reaction temperature.
Protodeboronation The C-B bond is cleaved by protons (often from water) before transmetalation can occur. This is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[6]1. Use a stronger, more robust base to accelerate transmetalation. 2. Minimize water content or use anhydrous conditions with a base like KF. 3. Convert the boronic acid to a more stable MIDA boronate or trifluoroborate salt.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by oxygen or certain palladium species.1. Improve inert atmosphere technique to exclude all oxygen. 2. Screen different palladium precatalysts and ligands.
Recovery of Starting Aryl Halide The oxidative addition step is too slow. This is common with less reactive aryl chlorides.1. Use a catalyst system known for activating aryl chlorides (e.g., Pd(OAc)₂ with bulky phosphine or NHC ligands).[3][12] 2. Increase reaction temperature and time.

Conclusion

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a powerful reagent for the synthesis of complex, poly-substituted biaryl compounds. While its inherent steric bulk presents challenges, these can be reliably overcome through the rational application of Suzuki-Miyaura coupling chemistry. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques, researchers can leverage this building block to efficiently access novel molecular architectures. The protocols and optimization strategies outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to unlock the full potential of this valuable synthetic intermediate.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Boric Acid Safety & Hazards | Lab Alley. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017). Retrieved from [Link]

  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025). Retrieved from [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET BORIC ACID - Wilson Salt. (n.d.). Retrieved from [Link]

  • (2-prop-2-ynoxyphenyl)boronic acid, pinacol ester - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. (2024). Retrieved from [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. (2025). Retrieved from [Link]

  • Examples of bioactive molecules containing the biaryl framework.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Examples of biaryl structure applications | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Method

Application of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid in the Synthesis of Fedratinib, a Janus Kinase 2 (JAK2) Inhibitor

Introduction (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in the synthesis of complex pharmaceutical ingredients. Its unique substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in the synthesis of complex pharmaceutical ingredients. Its unique substitution pattern, featuring a chloro, a methoxy, and a methyl group on the phenyl ring, allows for the precise introduction of this moiety into target molecules, influencing their pharmacological properties. This application note provides a detailed overview of the utility of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in the synthesis of Fedratinib, a potent and selective inhibitor of Janus Kinase 2 (JAK2) used in the treatment of myelofibrosis. We will delve into the underlying chemical principles, provide a detailed experimental protocol for its application in a key Suzuki-Miyaura cross-coupling reaction, and discuss the significance of this building block in the broader context of medicinal chemistry and drug discovery.

The Critical Role of Substituted Phenylboronic Acids in Kinase Inhibitor Synthesis

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, enabling the construction of biaryl and heteroaryl structures that are prevalent in many biologically active molecules.[2]

In the realm of kinase inhibitor development, the Suzuki-Miyaura coupling is a cornerstone for assembling the complex molecular architectures required for potent and selective inhibition. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.[4]

The specific substitution pattern on the phenylboronic acid is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The presence of chloro, methoxy, and methyl groups, as in the case of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, can influence factors such as metabolic stability, solubility, and binding affinity to the target kinase.[5]

Fedratinib: A Case Study in the Application of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

Fedratinib (formerly SAR302503 and TG101348) is an orally administered, selective inhibitor of Janus Kinase 2 (JAK2).[4] JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines and growth factors that are critical for hematopoiesis and immune function.[6] Mutations in the JAK2 gene are a hallmark of myeloproliferative neoplasms, including myelofibrosis. Fedratinib was approved by the FDA for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[7]

The chemical synthesis of Fedratinib involves a key step where the (5-Chloro-4-methoxy-2-methylphenyl) moiety is coupled to a diaminopyrimidine core. This is typically achieved through a Suzuki-Miyaura cross-coupling reaction, highlighting the indispensable role of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid as a starting material.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Fedratinib Intermediate

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction between (5-Chloro-4-methoxy-2-methylphenyl)boronic acid and a suitable chloropyrimidine derivative, a key transformation in the synthesis of Fedratinib.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling Reagent_A (5-Chloro-4-methoxy-2-methylphenyl)boronic acid Reaction_Center + Reagent_A->Reaction_Center Reagent_B 2,4-dichloro-5-methylpyrimidine Reagent_B->Reaction_Center Product 2-Chloro-4-(5-chloro-4-methoxy-2-methylphenyl)-5-methylpyrimidine Catalyst Pd(PPh3)4 Catalyst->Reaction_Center Catalyst Base Na2CO3 Base->Reaction_Center Base Solvent Dioxane/Water Solvent->Reaction_Center Solvent Reaction_Center->Product

A representative Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid170431-00-6200.431.0 g4.99 mmol
2,4-dichloro-5-methylpyrimidine1780-31-0163.000.81 g4.99 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.29 g0.25 mmol
Sodium Carbonate (Na2CO3)497-19-8105.991.59 g15.0 mmol
1,4-Dioxane123-91-188.1120 mL-
Deionized Water7732-18-518.025 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.0 g, 4.99 mmol), 2,4-dichloro-5-methylpyrimidine (0.81 g, 4.99 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 90-95 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-Chloro-4-(5-chloro-4-methoxy-2-methylphenyl)-5-methylpyrimidine.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its good functional group tolerance.[8]

  • Base: Sodium carbonate is a crucial component of the reaction, as it facilitates the transmetalation step in the catalytic cycle by activating the boronic acid.[9]

  • Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and promotes the reaction.[8]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X-Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 (Base) ArPdAr Ar-Pd(II)-Ar'-Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Catalytic Cycle of the Suzuki-Miyaura Coupling.

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a valuable and highly specific building block for the synthesis of pharmaceutical ingredients, with its application in the synthesis of the JAK2 inhibitor Fedratinib serving as a prime example. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for incorporating this substituted phenyl moiety into complex molecular structures. The detailed protocol and mechanistic insights provided in this application note are intended to guide researchers and drug development professionals in the effective utilization of this important synthetic intermediate. The continued exploration of such specialized boronic acids will undoubtedly contribute to the discovery and development of new and improved therapeutic agents.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401–6415. [Link]

  • Banno, T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781–14865. [Link]

  • Blair, H. A. (2019). Fedratinib: First Approval. Drugs, 79(15), 1719–1725. [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Harrison, C., & Mesa, R. (2022). Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. Expert Opinion on Pharmacotherapy, 23(10), 1139–1150. [Link]

  • MySkinRecipes. (n.d.). (2-Chloro-4-methylpyrimidin-5-yl)boronic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852–857. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-142. [Link]

  • Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Zhang, T., et al. (2021). Synthesis of fedratinib (XXIX). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Scale-Up Synthesis with (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Scale-Up of Suzuki-Miyaura Couplings The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Scale-Up of Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[3][4] (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a valuable building block in this context, offering a unique substitution pattern for the construction of complex molecular architectures.

However, transitioning a Suzuki-Miyaura coupling from the bench to a large-scale manufacturing process presents a unique set of challenges.[4] Issues such as reaction kinetics, mass and heat transfer, impurity profiles, and palladium removal become magnified at scale.[3][5] This document provides a comprehensive guide to the scale-up synthesis involving (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, focusing on practical protocols, the rationale behind experimental choices, and strategies for robust and reproducible manufacturing.

Physicochemical Properties of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

A thorough understanding of the starting material's properties is critical for successful process development.

PropertyValueReference
CAS Number 511295-09-3[6][7]
Molecular Formula C₈H₁₀BClO₃[6]
Molecular Weight 200.4 g/mol [6]
Appearance Off-white to white solidN/A
Purity Typically ≥98%[6]
Storage Room temperature, under inert atmosphere[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps, each with implications for scale-up.[2][8] Understanding this mechanism is crucial for troubleshooting and process optimization.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base X- X- B(OH)3 B(OH)3

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X). The reactivity order is typically I > Br > OTf >> Cl.[1] For aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate this step.[9]

2. Transmetalation: This is often the rate-limiting step and involves the transfer of the organic group from the boronic acid to the palladium center. A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[9][10]

3. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[2]

Scale-Up Protocol: Suzuki-Miyaura Coupling with (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

This protocol provides a general framework for the scale-up of a Suzuki-Miyaura coupling. Specific parameters should be optimized for each unique combination of coupling partners.

Materials and Reagents
ReagentGradeSupplierNotes
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid≥98%Commercial Source
Aryl Halide (e.g., Aryl Bromide)≥98%Commercial Source
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)Catalyst GradeCommercial SourcePre-catalysts are often preferred for scalability due to their air and moisture stability.[11]
Base (e.g., K₂CO₃, K₃PO₄)AnhydrousCommercial SourceThe choice of base can significantly impact the reaction rate and selectivity.[12]
Solvent (e.g., Toluene, 2-MeTHF, Dioxane/Water)Anhydrous, DegassedCommercial SourceA biphasic solvent system can facilitate product separation.[13]
Inert Gas (Nitrogen or Argon)High Purity
Experimental Workflow

Figure 2: General experimental workflow for scaled-up Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.

    • Inert the reactor by purging with nitrogen or argon for at least 30 minutes. Maintaining an inert atmosphere is critical as the active Pd(0) species is oxygen-sensitive.[3]

  • Reagent Charging:

    • Charge the reactor with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent). The excess boronic acid is often used to drive the reaction to completion, but this should be optimized to minimize cost and potential side reactions.

    • Add the base (2.0-3.0 equivalents). The choice and amount of base can influence the reaction kinetics and should be carefully evaluated.[12]

    • In a separate, inerted vessel, dissolve the palladium catalyst (0.1-1.0 mol%) in a portion of the degassed solvent. For large-scale reactions, using a pre-catalyst can simplify this step and improve reproducibility.[11]

    • Transfer the catalyst solution to the reactor.

    • Add the remaining degassed solvent to the reactor. The solvent volume should be sufficient to ensure adequate mixing and heat transfer.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with efficient stirring. The optimal temperature will depend on the specific substrates and catalyst system.

    • Maintain a gentle reflux under a positive pressure of inert gas.

  • Reaction Monitoring:

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic system is used, separate the aqueous and organic layers. If a single solvent was used, add water and an appropriate organic solvent (e.g., ethyl acetate, toluene) to extract the product.

    • Wash the organic layer with water and then with brine to remove inorganic salts.

    • Consider a palladium scavenging step if necessary. This can involve treatment with reagents like activated carbon or silica-based scavengers.[3]

  • Product Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization. The choice of crystallization solvent is critical for obtaining high purity and good recovery.[14][15] Common solvents for biaryl compounds include heptane, isopropanol, or mixtures thereof.

Key Considerations for Scale-Up

  • Catalyst Selection: For electron-rich boronic acids like the one , catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective, especially when coupling with less reactive aryl chlorides.[16][17] Pre-catalysts that rapidly generate the active Pd(0) species can be advantageous for unstable boronic acids.[11][18]

  • Base Selection: The base not only activates the boronic acid but can also influence the catalyst's activity and stability.[10][12] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used in large-scale processes due to their low cost and ease of removal.

  • Solvent Choice: The solvent system must be carefully chosen to ensure sufficient solubility of all reactants and to facilitate heat transfer. Aqueous solvent mixtures can be beneficial for both reaction rates and ease of work-up.[13][19]

  • Impurity Profile: Potential impurities include homocoupling products of the boronic acid and the aryl halide, as well as degradation products. Understanding the impurity profile is crucial for developing an effective purification strategy.

  • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry.[3] Developing a robust palladium removal strategy, such as extraction with a scavenger or crystallization, is essential.[5]

Safety and Handling

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid and similar boronic acid derivatives may cause skin, eye, and respiratory irritation.[20][21][22][23][24] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. Palladium catalysts are toxic and should be handled with care.

Conclusion

The scale-up of Suzuki-Miyaura couplings with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid requires a systematic approach that considers all aspects of the process, from reagent selection and reaction optimization to product purification and impurity control. By understanding the underlying mechanistic principles and carefully addressing the challenges associated with large-scale synthesis, researchers and drug development professionals can develop robust and efficient processes for the production of valuable biaryl compounds.

References

  • Al-Zoubi, R. M. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 3(7), 7653–7660.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16549–16559.
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • News-Medical.Net. (2019). Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling.
  • Chen, Y., et al. (2020). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 24(9), 1756–1762.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Tanimoto, H., et al. (2018). Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16492–16493.
  • Eastgate, M. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(4), 654–658.
  • Eastgate, M. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11872–11873.
  • Altenhoff, G., et al. (2004). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 69(23), 7795–7799.
  • ACS Webinars. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Mistry, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7013–7018.
  • Al-Jaza, H., et al. (2018). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Beilstein Journal of Organic Chemistry, 14, 2576–2585.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Schüßler, D., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(19), 6435–6441.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Sharma, A., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Fisher Scientific. (2010). Safety Data Sheet: 5-Chloro-2-methoxyphenylboronic acid.
  • Fisher Scientific. (2010).
  • Organic Chemistry Lab Techniques. (2021).
  • Sigma-Aldrich. (2024).
  • AK Scientific, Inc. (n.d.).
  • TCI Chemicals. (2022). Safety Data Sheet: 4-Chloro-2-methylphenylboronic Acid.
  • AstraZeneca. (2021). A Scientist's Guide to Crystallization Process Development [Video]. YouTube.
  • Biosynth. (n.d.). 5-Chloro-4-methoxy-2-methylphenylboronic acid.
  • Sinfoo Biotech. (n.d.). 5-chloro-4-methoxy-2-methylphenylboronic acid.
  • Cymit Química S.L. (n.d.). (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.
  • ChemicalBook. (n.d.). (5-CHLORO-4-METHOXY-2-METHYLPHENYL)BORONIC ACID.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxyphenylboronic acid.
  • BioXFEL. (2015). Optimizing crystallization hits - small to large and large to small [Video]. YouTube.
  • APC Ltd. (2021).
  • METTLER TOLEDO. (2021).

Sources

Method

Application Notes & Protocols: One-Pot Synthesis Strategies Involving (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid in One-Pot Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid in One-Pot Syntheses

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its substituted phenyl ring offers a unique combination of steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules. The integration of this boronic acid into one-pot synthesis strategies represents a significant advancement in chemical efficiency, minimizing waste, reducing reaction times, and ultimately accelerating the discovery and development of novel compounds.[1]

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are becoming increasingly vital in the synthesis of bioactive compounds and approved drugs.[2][3] This approach is not only economically and environmentally advantageous but also allows for the construction of complex molecules from simple precursors in a more streamlined fashion. This guide provides detailed application notes and protocols for the use of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in key one-pot synthetic transformations, with a focus on the underlying principles and practical execution.

Core Applications in One-Pot Synthesis

The primary applications for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in one-pot methodologies are centered around the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most powerful and widely utilized of these reactions are the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling.

One-Pot Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboranes and organic halides or triflates, catalyzed by a palladium complex.[4][5] One-pot variations of this reaction, such as a borylation/Suzuki sequence, offer a highly efficient route to biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[6][7]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] In a one-pot borylation/Suzuki reaction, an aryl halide is first converted to an aryl boronate ester, which then couples with a second aryl halide in the same vessel. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5]

Diagram: One-Pot Borylation/Suzuki-Miyaura Coupling Workflow

G cluster_0 One-Pot Reaction Vessel A Aryl Halide 1 (e.g., Aryl Bromide) I1 In situ generated Boronate Ester A->I1 Borylation Step B Boronating Agent (e.g., Bis(pinacolato)diboron) B->I1 C Palladium Catalyst & Ligand G Biaryl Product C->G C->I1 D Base D->G D->I1 E Aryl Halide 2 (e.g., Aryl Chloride) E->G F (5-Chloro-4-methoxy-2-methylphenyl)boronic acid F->G Alternative Reactant I1->G Suzuki Coupling Step G CuII Cu(II) Catalyst Int1 [Ar-Cu(II)] Intermediate CuII->Int1 Transmetalation ArBOH2 (5-Chloro-4-methoxy-2-methylphenyl)boronic acid ArBOH2->Int1 NuH Nucleophile (R-OH or R₂-NH) Int2 [Ar-Cu(II)-NuH] Complex NuH->Int2 Product Ar-Nu (Aryl Ether or Amine) CuI Cu(I) Product->CuI Forms CuI->CuII Oxidation Oxidant Oxidant (O₂) Oxidant->CuII Int1->Int2 Coordination Int2->Product Reductive Elimination

Sources

Application

Application Notes and Protocols: Chemoselective Coupling Reactions with (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

Introduction: The Strategic Value of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a versatile and strategically important building block in modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a versatile and strategically important building block in modern organic synthesis, particularly within the realms of drug discovery and materials science.[1] Its substituted phenyl ring provides a scaffold ripe for creating complex molecular architectures. Boronic acids are renowned for their stability, low toxicity, and exceptional utility in forming carbon-carbon and carbon-heteroatom bonds, making them indispensable tools for medicinal chemists.[2][3] The presence of multiple functional groups on this specific reagent—a chloro substituent, a methoxy group, and a methyl group—alongside the reactive boronic acid moiety, opens the door for highly controlled, chemoselective transformations.

This guide provides an in-depth exploration of the key chemoselective coupling reactions involving (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the critical parameters that govern reaction success. The focus is not merely on procedural steps but on empowering researchers to make informed decisions to achieve high-yield, selective syntheses. Biaryl structures, which are readily synthesized using this reagent, are foundational skeletons for numerous functional materials and biologically active compounds.[4][5]

Table 1: Physicochemical Properties of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Property Value Reference
CAS Number 511295-09-3 [1][6]
Molecular Formula C₈H₁₀BClO₃ [1]
Molecular Weight 200.4 g/mol [1]
Purity Typically ≥ 98% [1]
Storage Room temperature, in a dry environment [1]

| Primary Application | Building block for protein degraders and complex molecules |[1] |

Section 1: The Suzuki-Miyaura Coupling: Precision C-C Bond Formation

The Suzuki-Miyaura reaction is the cornerstone of C(sp²)-C(sp²) bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[7][8] It facilitates the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[4][5] When using a multifunctional reagent like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, the reaction's chemoselectivity allows the boronic acid to react preferentially, leaving the chloro group untouched for subsequent transformations.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][9] Understanding this cycle is critical for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[7]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reagents Reagents: Ar-X Ar'-B(OH)₂ Base G cluster_cycle Proposed Chan-Lam Catalytic Cycle cu2 Cu(II)L₂ ar_cu2 Ar-Cu(II)L₂ cu2->ar_cu2 Transmetalation (from Ar-B(OH)₂) ar_cu3_nu [Ar-Cu(III)(Nu)L₂] ar_cu2->ar_cu3_nu Ligand Exchange (Nu-H) & Oxidation product Ar-Nu ar_cu3_nu->product cu1 Cu(I)L₂ ar_cu3_nu->cu1 Reductive Elimination cu1->cu2 Reoxidation (O₂ from air) G start Starting Materials: - Di-haloaryl (e.g., 1-bromo-4-iodobenzene) - CMMBA - Amine step1 Step 1: Selective C-N Coupling (Buchwald-Hartwig Type) - Couple Amine at Iodide position - Aryl Bromide remains intact start->step1 intermediate Intermediate Product: Amino-substituted Aryl Bromide step1->intermediate step2 Step 2: C-C Coupling (Suzuki-Miyaura) - Couple CMMBA at Bromide position intermediate->step2 final_product Final Product: Complex Tri-substituted Molecule step2->final_product

Sources

Method

Application Notes and Protocols: Purification Strategies for Products Derived from (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

Authored by: A Senior Application Scientist Introduction (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a key building block in modern organic synthesis, is frequently employed in the construction of complex molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a key building block in modern organic synthesis, is frequently employed in the construction of complex molecular architectures, particularly in the development of pharmaceutical intermediates and advanced materials. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the successful synthesis of the desired biaryl or substituted aromatic compounds is only half the battle; rigorous purification is paramount to isolate the target molecule from a complex mixture of starting materials, catalysts, byproducts, and reagents.

This comprehensive guide provides detailed application notes and protocols for the purification of products derived from (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. We will delve into the underlying principles of common purification techniques, offer step-by-step experimental procedures, and present troubleshooting strategies to overcome common separation challenges. The methodologies outlined herein are designed to be robust and adaptable, catering to the diverse needs of researchers, scientists, and drug development professionals.

Understanding the Reaction Mixture: A Prerequisite for Effective Purification

A successful purification strategy begins with a thorough understanding of the components present in the crude reaction mixture. In a typical Suzuki-Miyaura cross-coupling reaction involving (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, the following species can be anticipated:

  • Target Product: The desired biaryl compound.

  • Unreacted Starting Materials: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid and the coupling partner (e.g., an aryl halide).

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation Product: The arene resulting from the cleavage of the C-B bond of the boronic acid.

  • Catalyst Residues: Palladium catalyst (both active and deactivated forms) and ligands.

  • Base and Inorganic Salts: The base used to activate the boronic acid (e.g., K₂CO₃, Cs₂CO₃) and its corresponding salts formed during the reaction.

A logical workflow for selecting the appropriate purification technique is crucial for achieving high purity and yield.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup / Extraction A->B C Removal of Inorganic Salts & Water-Soluble Impurities B->C D Crude Organic Extract B->D I Are impurities structurally similar? D->I E Column Chromatography G High Purity Product (>98%) E->G F Crystallization F->G H Is the product a solid? H->E No H->F Yes I->E Yes I->H No

Caption: Decision workflow for purification strategy selection.

Protocol 1: Aqueous Workup and Extraction

The initial purification step for most Suzuki-Miyaura reactions is a liquid-liquid extraction. This serves to remove the bulk of inorganic salts and water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent (e.g., THF, dioxane), dilute the mixture with an immiscible organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL per 100 mL of organic phase) to remove the majority of inorganic salts.

    • Brine (1 x 50 mL per 100 mL of organic phase) to break any emulsions and further remove water from the organic layer.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Expertise & Experience: The choice of extraction solvent is critical. Ethyl acetate is a good general-purpose solvent, but for more polar products, dichloromethane may be more effective. If the boronic acid starting material is not fully consumed, a basic wash (e.g., with 1M NaOH) can help to remove it by forming the water-soluble boronate salt. However, be cautious as this can sometimes lead to product degradation if it is base-sensitive.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the most common technique for purifying products from Suzuki-Miyaura reactions, as it can effectively separate the desired product from closely related impurities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Chromatography column

  • Compressed air or pump

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Develop a TLC method: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) to find a system that gives good separation between the product and impurities (target Rf for the product is typically 0.2-0.4).

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elute the column: Apply pressure to the top of the column and begin collecting fractions.

  • Monitor the fractions: Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most small organic molecules.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a good polarity range for eluting biaryl compounds.
Loading Technique Dry LoadingOften provides better resolution than wet loading.
Flow Rate ~2 inches/minuteA good balance between separation efficiency and speed.

Protocol 3: Purification by Crystallization

If the purified product from chromatography is a solid, crystallization can be an excellent final step to achieve high purity and obtain a crystalline solid.

Materials:

  • Purified product

  • A suitable solvent or solvent system

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a solvent system: The ideal solvent should dissolve the compound when hot but not when cold. This is often determined by trial and error with small amounts of the product in different solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof).

  • Dissolve the compound: In an Erlenmeyer flask, dissolve the product in a minimal amount of the hot solvent.

  • Cool slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Induce further crystallization: Place the flask in an ice bath to maximize the yield of crystals.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and dry: Wash the crystals with a small amount of the cold crystallization solvent and then dry them under vacuum.

Crystallization_Process A Impure Solid B Dissolve in Minimal Hot Solvent A->B C Slow Cooling (Crystal Formation) B->C D Vacuum Filtration C->D E Pure Crystalline Product D->E F Mother Liquor (Contains Impurities) D->F

Caption: The process of purification by crystallization.

Trustworthiness: A Self-Validating System

The purity of the final product should always be confirmed by analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for assessing purity.

  • ¹H NMR: Will confirm the structure of the desired product and can be used to identify any remaining impurities. The absence of signals corresponding to the starting materials or major byproducts is a good indicator of purity.

  • HPLC: Provides a quantitative measure of purity by separating the components of a mixture and measuring their relative concentrations. A single sharp peak for the product indicates high purity.

By following the detailed protocols and validating the purity of the final compound, researchers can have high confidence in the quality of their synthesized materials.

References

  • Crystallization. LibreTexts Chemistry. [Link]

Application

Application Notes and Protocols for Reactions with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Introduction: Navigating the Reactivity of a Sterically Complex Boronic Acid (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a multifaceted building block in modern organic synthesis, particularly in the realm of pall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Sterically Complex Boronic Acid

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a multifaceted building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is underscored by the unique substitution pattern on the phenyl ring: an ortho-methyl group, a meta-chloro substituent, and a para-methoxy group. This arrangement presents both opportunities and challenges for chemists. The ortho-methyl group introduces significant steric hindrance, which can impede the crucial transmetalation step in cross-coupling reactions. Conversely, the electronic nature of the substituents—the electron-donating methoxy group and the electron-withdrawing chloro group—can modulate the reactivity of the boronic acid and influence reaction outcomes.

These application notes provide a comprehensive guide to understanding and harnessing the reactivity of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. We will delve into the mechanistic nuances of its most common transformation, the Suzuki-Miyaura coupling, and provide field-proven insights into overcoming the challenges posed by its sterically encumbered nature. The protocols detailed herein are designed to be robust and adaptable, enabling researchers in drug discovery and materials science to confidently employ this versatile reagent in the synthesis of complex molecular architectures.

Mechanistic Considerations in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and broad functional group tolerance.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered substrate such as (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, the transmetalation step is often rate-limiting.

Suzuki_Miyaura_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (R-X) A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Ar'-B(OH)2 + Base) C->D E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Ar-Ar'

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-methyl group on (5-Chloro-4-methoxy-2-methylphenyl)boronic acid can sterically clash with the palladium center and its ligands during the formation of the pre-transmetalation complex, thereby increasing the activation energy of this step. To overcome this hurdle, the judicious selection of bulky, electron-rich phosphine ligands is paramount. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition and subsequent transmetalation.[2]

The electronic effects of the other substituents also play a role. The para-methoxy group, being electron-donating, increases the nucleophilicity of the phenyl ring, which can facilitate the transmetalation process. In contrast, the meta-chloro group has an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity. The overall reactivity is a balance of these opposing electronic influences and the dominant steric effect of the ortho-methyl group.

Functional Group Tolerance: A Practical Guide

A key advantage of the Suzuki-Miyaura coupling is its remarkable tolerance for a wide array of functional groups.[3] This allows for the late-stage functionalization of complex molecules, a crucial strategy in drug development. While specific data for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is limited, we can extrapolate from studies on similarly substituted and sterically hindered boronic acids to provide a general guideline for functional group compatibility.

Functional Group on Coupling PartnerToleranceNotes and Recommendations
Electron-Withdrawing Groups
Nitro (-NO₂)GoodGenerally well-tolerated. Standard conditions are usually effective.
Cyano (-CN)GoodCompatible with most catalyst systems.
Ketone (-COR)GoodProtected ketones are generally not necessary.
Aldehyde (-CHO)Moderate to GoodCan be sensitive to certain basic conditions. The use of milder bases like K₃PO₄ or Cs₂CO₃ is recommended.
Ester (-COOR)ExcellentHighly compatible.
Electron-Donating Groups
Methoxy (-OCH₃)ExcellentGenerally well-tolerated and can sometimes accelerate the reaction.
Amine (-NH₂, -NHR, -NR₂)Moderate to GoodUnprotected amines can sometimes coordinate to the palladium catalyst and inhibit catalysis. Use of bulky ligands can mitigate this. N-protected amines are generally well-tolerated.
Hydroxyl (-OH)ModerateThe acidic proton can interfere with the reaction. Protection of the hydroxyl group is often recommended, or the use of a stronger base to deprotonate it in situ.
Halogens
Bromo (-Br), Iodo (-I)ExcellentIdeal coupling partners for Suzuki-Miyaura reactions.
Chloro (-Cl)Moderate to GoodAryl chlorides are less reactive than bromides and iodides and often require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures.
Other Functional Groups
Heterocycles (e.g., Pyridine, Thiophene)GoodThe heteroatoms can sometimes coordinate to the palladium catalyst. The choice of ligand is crucial for successful coupling.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with a variety of aryl halides. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing groups.

Protocol1_Workflow A Combine Reagents B Degas Mixture A->B Inert Atmosphere C Heat Reaction B->C 80-100 °C, 2-12 h D Work-up C->D Cool to RT E Purification D->E Extraction

Figure 2: General workflow for the Suzuki-Miyaura coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with aryl bromides.

Materials:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, the aryl bromide, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Sterically Hindered or Electron-Rich Aryl Chlorides

This protocol employs a more active catalyst system to overcome the lower reactivity of aryl chlorides and the steric hindrance of the boronic acid.

Protocol2_Workflow A Combine Reagents B Degas Mixture A->B Inert Atmosphere C Heat Reaction B->C 100-120 °C, 12-24 h D Work-up C->D Cool to RT E Purification D->E Extraction

Figure 3: Workflow for the Suzuki-Miyaura coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with challenging aryl chlorides.

Materials:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.08 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, the aryl chloride, K₃PO₄, Pd₂(dba)₃, and SPhos to a flame-dried Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand (e.g., Buchwald-type ligands), or increasing the reaction temperature. For sterically hindered substrates, slow addition of the boronic acid can sometimes improve yields by minimizing side reactions.

  • Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction, especially with electron-rich or sterically hindered boronic acids. Ensure that anhydrous solvents are used when the protocol calls for it and that the reaction is performed under a dry, inert atmosphere. Using a boronic ester derivative, such as a pinacol ester, can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Thoroughly degassing all solvents and maintaining an inert atmosphere is crucial to minimize this side reaction.

Conclusion

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid, despite its steric complexity, is a valuable reagent for the synthesis of highly substituted biaryl compounds. A thorough understanding of the mechanistic principles of the Suzuki-Miyaura coupling, coupled with the rational selection of ligands and reaction conditions, can unlock its full synthetic potential. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of new chemical entities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Understanding the Surprising Rate-Retarding Effect of ortho-Alkoxy Substituents in Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(14), 3684–3687. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using sterically hindered and electronically complex substrates such as (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. Here, we will dissect the common pitfalls and provide actionable, evidence-based solutions to enhance your reaction outcomes.

Introduction: The Challenge of a Hindered Boronic Acid

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid presents a trifecta of challenges in Suzuki-Miyaura coupling. The ortho-methyl group introduces significant steric bulk, which can impede the crucial transmetalation step of the catalytic cycle.[1] Additionally, the electron-donating methoxy group and the electron-withdrawing chloro group create a complex electronic environment that can influence the reactivity of the palladium catalyst. This guide will provide a systematic approach to troubleshooting and optimizing these demanding reactions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might be facing in the lab, offering explanations grounded in reaction mechanism and providing concrete steps for improvement.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and my first steps to troubleshoot?

Answer: Low or no conversion with a sterically hindered boronic acid like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid often points to issues within the catalytic cycle, specifically slow oxidative addition or inefficient transmetalation.[1][2]

Underlying Causes & Immediate Actions:

  • Inactive Catalyst: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction. Also, be aware that some palladium sources are air-sensitive.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] The steric bulk of your boronic acid requires a ligand that can promote the formation of a reactive, coordinatively unsaturated palladium(0) complex.

  • Inefficient Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4] An inappropriate base may not be strong enough or soluble enough in the reaction medium.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[3]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low conversion.

Question 2: I'm observing significant formation of a byproduct that appears to be the homocoupling of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or an inappropriate choice of catalyst and reaction conditions.

Mitigation Strategies:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[5] Maintain a positive pressure of inert gas throughout the reaction setup.

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can help suppress homocoupling by favoring the desired cross-coupling pathway. N-heterocyclic carbene (NHC) ligands are also highly effective.[6]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Question 3: My reaction is sluggish, and even after extended reaction times, I have a mixture of starting materials and product. What adjustments can I make?

Answer: A sluggish reaction with a hindered substrate often indicates a high activation energy barrier for one or more steps in the catalytic cycle.

Strategies to Increase Reaction Rate:

  • Increase Temperature: For challenging couplings, elevated temperatures are often necessary to overcome the activation energy barriers, particularly for the transmetalation and reductive elimination steps. Temperatures in the range of 80-120 °C are common.[5]

  • Choice of Solvent: Non-polar aprotic solvents like toluene, dioxane, or THF are often preferred for Suzuki couplings.[7] Sometimes a mixture with water is beneficial, but for particularly sensitive substrates, anhydrous conditions may be superior.[8] The choice of solvent can significantly influence the solubility of the base and the stability of the catalytic species.[9][10]

  • Higher Catalyst Loading: For particularly difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve the reaction rate and overall conversion.

Experimental Protocols

Standard Protocol (Initial Attempt)

This protocol represents a common starting point for a Suzuki coupling.

Reagent/ParameterQuantity/Condition
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid1.0 equiv
Aryl Halide (e.g., Bromide)1.2 equiv
Pd(PPh₃)₄5 mol%
Na₂CO₃ (2M aqueous solution)2.0 equiv
SolventToluene/Ethanol/Water (4:1:1)
Temperature80 °C
Time12-24 h
Optimized Protocol for Hindered Substrates

This protocol incorporates the troubleshooting advice for improved yields with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

Reagent/ParameterQuantity/Condition
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid1.0 equiv
Aryl Halide (e.g., Chloride or Bromide)1.1 equiv
Palladium Precatalyst (e.g., XPhos Pd G3)2 mol%
K₃PO₄ (anhydrous, finely ground)3.0 equiv
SolventAnhydrous, degassed Dioxane
Temperature110 °C
Time12-24 h (monitor by TLC/LC-MS)

Step-by-Step Optimized Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.1 equiv), (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.0 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Potential Pitfalls

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[2][11] Understanding this cycle is key to diagnosing problems.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Potential Pitfalls with Hindered Boronic Acid Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OR)2) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Product RedElim->Product Ar-Ar' Steric_Hindrance Steric Hindrance from ortho-methyl group Steric_Hindrance->Transmetalation Inhibits Homocoupling Boronic Acid Homocoupling Homocoupling->Transmetalation Competes Protodeboronation Protodeboronation Protodeboronation->Transmetalation Competes

Sources

Optimization

Technical Support Center: Managing Protodeboronation of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in their synthetic workflows. Protodeboronation,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in their synthetic workflows. Protodeboronation, the undesired cleavage of the carbon-boron bond, is a common side reaction that can significantly impact reaction yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose, mitigate, and manage this side reaction effectively.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid?

Protodeboronation is a chemical process where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 4-chloro-5-methoxy-2-methylbenzene as a byproduct.[1] This side reaction is a significant concern as it consumes the starting material, reduces the yield of the desired cross-coupling product, and complicates purification. The propensity of a given boronic acid to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the electronic and steric nature of the organic substituent.[1] For (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, the interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing chloro group, along with potential steric effects from the ortho-methyl group, can influence its susceptibility to this side reaction.

Q2: What are the primary mechanisms of protodeboronation for arylboronic acids?

Protodeboronation can proceed through several pathways, primarily catalyzed by either acid or base.[1][2]

  • Base-Catalyzed Protodeboronation: This is the most common pathway encountered in popular cross-coupling reactions like the Suzuki-Miyaura coupling, which are typically performed under basic conditions.[3][4] The base (e.g., hydroxide or carbonate) coordinates to the Lewis acidic boron atom to form a more electron-rich boronate species ([ArB(OH)₃]⁻).[4][5] This intermediate is then protonated at the ipso-carbon by a proton source, such as water or alcohol, leading to the cleavage of the C-B bond.[4][5] The rate of this process is highly pH-dependent.[4]

  • Acid-Catalyzed Protodeboronation: This mechanism involves the protonation of the boronic acid, followed by the cleavage of the C-B bond.[6] It often proceeds through an intermolecular metathesis via a four-membered ring transition state.[6] While less common in standard cross-coupling conditions, it can be relevant if acidic additives are present or generated in situ.

  • Metal-Catalyzed Protodeboronation: Recent studies have also highlighted the role of the metal catalyst, such as palladium, in promoting protodeboronation, particularly with bulky ligands.[7] This pathway is distinct from the base-catalyzed route and can be a significant contributor to byproduct formation.[7]

Q3: How do the substituents on (5-Chloro-4-methoxy-2-methylphenyl)boronic acid affect its stability?

The electronic nature of the substituents on the phenyl ring plays a crucial role. Electron-donating groups (like methoxy and methyl) generally increase the electron density on the aromatic ring, which can make the ipso-carbon less susceptible to protonation under basic conditions.[6] Conversely, electron-withdrawing groups (like chloro) decrease electron density, potentially making the boronic acid more prone to protodeboronation.[6][8] The presence of an ortho-substituent, such as the methyl group in this case, can introduce steric hindrance that may either stabilize the C-B bond or, in some cases, accelerate protodeboronation depending on the specific reaction mechanism.[8]

Q4: Can I predict the likelihood of protodeboronation before starting my experiment?

While a precise prediction is challenging without experimental data for this specific substrate, you can make an educated assessment. The presence of both electron-donating and electron-withdrawing groups suggests a moderate susceptibility. The key is to be aware of the factors that promote this side reaction and to choose your initial reaction conditions to minimize them. A small-scale test reaction with analysis by LC-MS or GC-MS to quantify the formation of the protodeboronated byproduct (4-chloro-5-methoxy-2-methylbenzene) is highly recommended.

Troubleshooting Guide

This section provides a structured approach to troubleshooting experiments where protodeboronation of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is observed or suspected.

Issue 1: Significant formation of 4-chloro-5-methoxy-2-methylbenzene byproduct is detected.

This is a clear indication of protodeboronation. The following steps will help you systematically address this issue.

Step 1: Evaluate and Modify the Base.

The choice and concentration of the base are critical.[9]

  • Initial Action: If using a strong base like NaOH or KOH, switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Strong bases significantly accelerate protodeboronation by increasing the concentration of the highly reactive boronate species.[2][4]

  • Rationale: Weaker bases provide a sufficiently basic medium for the catalytic cycle of many cross-coupling reactions to proceed while minimizing the rate of C-B bond cleavage.

  • Further Optimization: Titrate the amount of base used. Often, a slight excess is required, but a large excess can be detrimental.

Step 2: Optimize the Solvent System.

The solvent can influence the rates of both the desired reaction and the protodeboronation side reaction.[10]

  • Initial Action: If using protic solvents like alcohols, which can act as proton sources, consider switching to or increasing the proportion of aprotic solvents like 1,4-dioxane, THF, or toluene. Ensure the solvent is anhydrous and thoroughly degassed.

  • Rationale: Minimizing the availability of proton sources can suppress the protonolysis step of the protodeboronation mechanism.[1]

  • Experimental Protocol:

    • Dry all solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).

    • Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

Step 3: Adjust the Reaction Temperature.

Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation.[2]

  • Initial Action: Lower the reaction temperature in 10-20 °C increments.

  • Rationale: Protodeboronation, like most chemical reactions, has an activation energy. Reducing the thermal energy of the system can disproportionately slow down this undesired pathway compared to the catalytic cross-coupling.

  • Consideration: Be aware that lowering the temperature may also slow down the desired reaction, potentially requiring longer reaction times. Monitor the reaction progress carefully.

Step 4: Re-evaluate the Catalyst and Ligand System.

The nature of the palladium catalyst and its associated ligands can have a profound impact on the prevalence of protodeboronation.[7]

  • Initial Action: If using a palladium(II) precatalyst like Pd(OAc)₂, consider switching to a palladium(0) source such as Pd₂(dba)₃.[7] Also, if using sterically bulky phosphine ligands, try a less bulky alternative.

  • Rationale: Some Pd(II) precatalysts and bulky ligands have been shown to actively promote protodeboronation.[7] A catalyst system that favors rapid transmetalation and reductive elimination over C-B bond cleavage is desirable. Efficient catalyst systems can outcompete the protodeboronation pathway.[1]

Issue 2: Low yield of the desired product, with the protodeboronated byproduct being the major impurity.

This indicates that the rate of protodeboronation is significantly competing with or even exceeding the rate of your desired cross-coupling reaction.

Option A: The "Slow-Release" Strategy.

This approach involves using a more stable derivative of the boronic acid that slowly hydrolyzes in situ to release the active boronic acid at a low concentration.[1][11]

  • Recommended Action: Convert (5-Chloro-4-methoxy-2-methylphenyl)boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate ester.

  • Rationale: MIDA boronates are air-stable, crystalline solids that are significantly more resistant to protodeboronation than the free boronic acids.[1][11] Under the reaction conditions, they slowly release the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of the undesired side reaction.[11]

  • Experimental Workflow:

    • Synthesize the MIDA boronate of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

    • Use this MIDA boronate in your cross-coupling reaction under standard conditions, often with a base like K₃PO₄.

Option B: Use of Boronic Ester Derivatives.

Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids.[12]

  • Recommended Action: Prepare the pinacol ester of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

  • Rationale: The pinacol ester can offer enhanced stability against protodeboronation.[6][12] However, it's important to note that under certain basic, aqueous conditions, the ester can hydrolyze back to the boronic acid, which can then undergo protodeboronation.[3] Therefore, this strategy is often most effective under anhydrous or carefully controlled conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing protodeboronation.

Caption: Troubleshooting workflow for managing protodeboronation.

Mechanism of Base-Catalyzed Protodeboronation

The diagram below outlines the generally accepted mechanism for base-catalyzed protodeboronation.

Caption: Mechanism of base-catalyzed protodeboronation.

Summary of Recommended Conditions to Minimize Protodeboronation

ParameterStandard Condition (High Risk)Recommended Modification (Low Risk)Rationale
Base Strong bases (NaOH, KOH)Weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃)Reduces the concentration of the highly reactive boronate intermediate.[4][9]
Solvent Protic (e.g., alcohols), wetAnhydrous, aprotic (e.g., Dioxane, THF)Minimizes the availability of proton sources for C-B bond cleavage.[10]
Temperature High (>100 °C)Lower (e.g., 60-80 °C)Reduces the rate of the undesired side reaction.[2]
Boronic Acid Form Free Boronic AcidMIDA boronate or Pinacol esterIncreases stability and/or controls the release of the active reagent.[1][11][12]
Catalyst Pd(II) precatalysts, bulky ligandsPd(0) precatalysts, less bulky ligandsCan favor the desired catalytic cycle over metal-catalyzed protodeboronation.[7]

By understanding the mechanisms of protodeboronation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions involving (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

References

  • Cai, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Scientific Diagram. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]

  • Li, Z., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]

  • Al-Amin, M., et al. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. RSC Advances. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]

  • The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Scott, P. J. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kaur, S., et al. (2025). The hydrogenation side-reaction in copper-mediated radiofluorination. ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Steric Hindrance with ortho-Substituted (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when usi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when using ortho-substituted arylboronic acids, specifically focusing on the sterically hindered (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise to navigate these complex couplings and achieve optimal results.

Understanding the Challenge: Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds. However, its efficiency can be significantly hampered by steric hindrance, particularly when using substrates with bulky groups at the ortho positions.

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid presents a classic example of a sterically demanding substrate. The methyl group at the C2 position, adjacent to the boronic acid moiety, creates significant steric bulk. This congestion can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and the formation of unwanted byproducts. The primary mechanistic steps affected are:

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is often the rate-limiting step and is highly sensitive to steric bulk around the boron.[1]

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can also be slowed by steric hindrance, especially when forming tetra-ortho-substituted biaryls.[2][3]

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where steric hindrance poses a significant challenge.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Sterically Hindered) PdII->Transmetal + [R²-B(OR)₃]⁻ PdII_Aryl R¹-Pd(II)-R² L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting sterically challenging steps.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that arise when working with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid and similarly hindered substrates.

Q1: My reaction with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is resulting in very low yields. What is the most likely cause?

A1: Low yields with this substrate are almost always due to steric hindrance impeding the transmetalation step.[1] The ortho-methyl group physically blocks the efficient transfer of the aryl group to the palladium catalyst. Other contributing factors can include catalyst deactivation or competing side reactions like protodeboronation.[2]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is often promoted by the presence of oxygen.[4] It is crucial to thoroughly degas your solvents and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[5] Using a milder base can also sometimes reduce the rate of this side reaction.

Q3: What is protodeboronation and how can I prevent it with my sterically hindered boronic acid?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially under harsh conditions or with prolonged reaction times.[2] To minimize it:

  • Use fresh, high-purity boronic acid. Boronic acids can degrade over time.[5]

  • Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]

  • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.[5]

Q4: Can the electronic effects of the chloro and methoxy substituents influence the reaction?

A4: Yes. The methoxy group is electron-donating, which can increase the electron density on the aromatic ring. This can sometimes make the oxidative addition step for the coupling partner more challenging.[6] The chloro group is electron-withdrawing, which can have an opposing effect. However, for this particular substrate, the steric effect of the ortho-methyl group is the dominant factor influencing reactivity.

Troubleshooting Guide: From Low Yield to High Success

This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions involving (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

Issue 1: Low or No Product Formation

If you are experiencing poor yields, a logical troubleshooting workflow is essential. Start by systematically evaluating your reaction parameters.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Evaluate Catalyst System (Ligand & Precursor) Start->Check_Catalyst Check_Base Optimize Base Check_Catalyst->Check_Base No Improvement Success High Yield Achieved Check_Catalyst->Success Improvement Check_Solvent Screen Solvents Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Check_Temp Adjust Temperature Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improvement Check_Temp->Success Improvement

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Solution 1.1: Catalyst and Ligand Selection

For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] The key is to use a palladium precursor paired with a bulky, electron-rich phosphine ligand. These ligands promote both oxidative addition and reductive elimination and can help overcome the steric barrier.

Catalyst/Ligand SystemKey FeaturesRecommended for
Pd(OAc)₂ / SPhos Highly active for hindered substrates.[7]General starting point for difficult couplings.
Pd₂(dba)₃ / XPhos Excellent for creating tetra-ortho-substituted biaryls.When both coupling partners are sterically hindered.
Pd/BI-DIME Effective for extremely hindered biaryls with ortho-isopropyl groups.[8]Cases of extreme steric hindrance.
Pd-AntPhos High reactivity for demanding aryl-alkyl couplings.[9][10]When coupling with alkylboronic acids.
(NHC)-Pd Precatalysts N-Heterocyclic carbene ligands offer high stability and activity.[11]Can be effective at room temperature.[11]

Recommendation: Start with a catalyst system known for its high activity in sterically demanding reactions, such as Pd(OAc)₂ with SPhos or a similar Buchwald-type ligand.[3][7]

Solution 1.2: Choice of Base and Solvent

The base and solvent play critical roles in the transmetalation step and overall reaction kinetics.[4][12][13]

BaseSolvent(s)Comments
K₃PO₄ Toluene, Dioxane, 2-PropanolA strong, non-nucleophilic base often effective for hindered couplings.[14]
Cs₂CO₃ Dioxane, THF, DMFA milder base that can help minimize side reactions like protodeboronation.[2]
K₂CO₃ Toluene/Ethanol/Water, THF/WaterA common and cost-effective choice, often used in aqueous solvent mixtures.[15][16]
Ba(OH)₂ DME/WaterCan be highly effective for hindered boronic acids, driving some reactions to completion quickly.[1]

Recommendation: For (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a strong yet non-interfering base like K₃PO₄ in an aprotic polar solvent such as dioxane or toluene is a robust starting point.[14] The use of aqueous solvent systems can sometimes accelerate the reaction.[4]

Issue 2: Reaction is Sluggish or Stalls
Solution 2.1: Increase Reaction Temperature

Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier for transmetalation and reductive elimination.[2] If your reaction is proceeding slowly at 80 °C, cautiously increasing the temperature to 100-110 °C (depending on the solvent's boiling point) may be beneficial. Always monitor for potential degradation of starting materials or products at elevated temperatures.

Solution 2.2: Reagent Quality and Stoichiometry
  • Boronic Acid Quality: Ensure your (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is of high purity and has been stored properly to prevent degradation.

  • Equivalents: Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can sometimes help drive the reaction to completion, but be mindful that this can complicate purification.[17]

Experimental Protocols

The following protocols are designed as a starting point for the successful coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with a generic aryl bromide.

Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling

This protocol employs a highly active Buchwald-type ligand catalyst system.

Materials:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a reliable strategy.

Materials:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.0 mmol)

  • Pinacol (1.1 mmol)

  • Anhydrous THF or Toluene (10 mL)

Procedure:

  • Combine the boronic acid and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add the solvent and heat the mixture to reflux.

  • Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude boronate ester can often be used directly in the subsequent Suzuki coupling protocol without further purification.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chen, J., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 529-533.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.
  • Cribbin, L., et al. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Beilstein Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Publishing.
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • So, C. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3890–3896.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Hartwig, J. F., et al. (2018). Biaryl Reductive Elimination Is Dramatically Accelerated by Remote Lewis Acid Binding to a 2,2′-Bipyrimidyl–Platinum Complex: Evidence for a Bidentate Ligand Dissociation Mechanism. Organometallics, 37(21), 3867–3876.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(2-Methylphenyl)furan via Suzuki Coupling.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131.
  • Singh, A. K., et al. (2015). Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides. RSC Advances, 5(26), 20081-20089.
  • Navarro, O., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
  • Buchwald, S. L., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1578–1579.
  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Mashima, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5144–5149.
  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • ResearchGate community. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
  • Nolan, S. P., et al. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 68(26), 10087–10094.
  • Reddit r/chemistry community. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
  • Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4234–4237.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate community. (2025). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides.
  • ResearchGate community. (2025). Role of a base in Suzuki-Miyaura reaction.
  • Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry – A European Journal, 17(8), 2492-2503.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Scholar.
  • ResearchGate community. (2022). Mechanistic and Synthetic Studies of Biaryl Birch Reductions.
  • Smith, M. D., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(12), 4509–4517.
  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Trudell, M. L., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(15), 3023–3026.
  • Haas, K. (2026). 14.1.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxyphenylboronic acid.
  • Stambuli, J. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 75(19), 6524–6533.
  • Talukder, M. M., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 8(38), 34969–34980.
  • Molander, G. A., & Knapp, K. M. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 9(10), 1871–1874.
  • Ritter, T., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Hartwig, J. F., et al. (2016). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 35(4), 462–470.
  • Moore, J. S., et al. (2015). Force-modulated reductive elimination from platinum(ii) diaryl complexes. Chemical Science, 6(1), 444–449.
  • Leonori, D., & Aggarwal, V. K. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(3), 1009-1020.
  • J&K Scientific. (n.d.). 5-Chloro-2-methoxypyridin-4-yl-4-boronic acid.

Sources

Optimization

Technical Support Center: Catalyst Deactivation & Poisoning in Reactions with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions, such as the S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving the sterically hindered and electronically rich substrate, (5-Chloro-4-methoxy-2-methylphenyl)boronic acid . Our goal is to move beyond simple procedural steps and offer a causative understanding of common experimental failures, enabling you to build robust and scalable synthetic routes.

Section 1: Understanding the Substrate: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

The unique structure of this boronic acid presents specific challenges in cross-coupling reactions. A clear understanding of its constituent parts is the first step in effective troubleshooting.

  • Ortho-Methyl Group: This group introduces significant steric hindrance around the boron center. This bulk can impede critical steps in the catalytic cycle, particularly transmetalation and reductive elimination, often requiring specialized, bulky ligands to overcome.[1]

  • Para-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. This electronic enrichment can make the boronic acid more susceptible to an undesired side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source.[1][2]

  • Meta-Chloro Group: This electron-withdrawing group has a less direct, but still influential, electronic effect on the overall reactivity of the molecule.

The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions to prevent catalyst deactivation and favor the desired product formation over side reactions.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides rapid answers to the most common issues encountered during reactions with this substrate.

Q1: My Suzuki-Miyaura reaction is not working (low to no yield). What are the first things I should check? A1: When a reaction fails, systematically assess these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst (e.g., a palladacycle).[1]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[1] Confirm that your solvents are properly degassed and the reaction is maintained under a rigorously inert atmosphere (Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your boronic acid and coupling partner. Boronic acids can degrade over time, especially through protodeboronation.[1][3]

Q2: I'm observing significant formation of 1-chloro-2-methoxy-4-methylbenzene as a byproduct. What is happening? A2: You are observing protodeboronation, a common side reaction where a proton source (like water) replaces the boronic acid group.[2] The electron-rich nature of your specific boronic acid makes it particularly susceptible.[1] To mitigate this, consider using a milder base (e.g., K₂CO₃, KF), switching to anhydrous conditions, or protecting the boronic acid as a more stable derivative.[1]

Q3: My reaction mixture turned black and the reaction stalled. What does this mean? A3: The formation of a black precipitate is typically palladium black, which consists of inactive, aggregated Pd(0) particles.[4][5] This indicates catalyst deactivation, often caused by the dissociation of the supporting ligand from the metal center, especially when using sterically hindered substrates.[4] This can be exacerbated by high temperatures or the presence of oxygen.

Q4: How do I choose the right ligand for this sterically hindered boronic acid? A4: Steric hindrance from the ortho-methyl group requires the use of bulky, electron-rich phosphine ligands.[1] These ligands promote the crucial, and often rate-limiting, reductive elimination step and stabilize the palladium center. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically demanding substrates.[1]

Section 3: In-Depth Troubleshooting Guides
Scenario A: Low Conversion or Stalled Reaction

Problem: The reaction fails to reach completion, stalling at low-to-moderate conversion of the limiting reagent.

Potential Cause Explanation Diagnostic & Solution Protocol
1. Protodeboronation The C-B bond of the electron-rich boronic acid is cleaved by a proton source (H₂O), forming an inactive arene byproduct and consuming the starting material. This is a major competitive pathway.[2][6][7]Diagnosis: Analyze a crude reaction sample by LC-MS or GC-MS to confirm the presence of 1-chloro-2-methoxy-4-methylbenzene. Solution Protocol: See "Protocol 1: Mitigating Protodeboronation".
2. Suboptimal Catalyst System The chosen ligand may not be bulky or electron-rich enough to overcome the steric hindrance of the ortho-methyl group, leading to a slow transmetalation or reductive elimination step.Diagnosis: If protodeboronation is minimal, the catalyst is likely the issue. Solution Protocol: Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and consider more active G3 or G4 precatalysts. See "Protocol 2: Catalyst System Optimization".
3. Ineffective Base/Solvent Combination The base may not be strong or soluble enough to facilitate transmetalation, or the solvent may not be optimal for catalyst stability and reagent solubility.[4]Diagnosis: The reaction may appear clean but simply fails to progress. Solution Protocol: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF). Ensure the base is finely powdered for anhydrous reactions.[1]
  • Switch to Anhydrous Conditions: Water is a primary proton source.[1] Use anhydrous solvents (e.g., dry dioxane, toluene) and a strong, non-hydroxide base like K₃PO₄.

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using potassium fluoride (KF) with a phase-transfer catalyst or a weaker carbonate base.

  • Employ a Boronic Acid Surrogate: Convert the boronic acid to a more stable form that slowly releases the active species under reaction conditions.

    • Pinacol Esters: More stable to storage and less prone to immediate protodeboronation.[8]

    • MIDA Boronates: Offer high stability and can be used in anhydrous conditions, releasing the boronic acid slowly in the presence of a mild aqueous base.[9]

    • Diethanolamine (DABO) Adducts: These are highly stable, crystalline solids that can be used directly in coupling reactions with protic solvents.[9][10]

Protodeboronation BA (Ar)B(OH)₂ Arene Ar-H (Inactive Byproduct) BA->Arene Protodeboronation Proton H₂O / ROH (Proton Source) Proton->Arene Base Base (e.g., OH⁻) Base->BA

Caption: Protodeboronation side reaction pathway.

Scenario B: Rapid Catalyst Deactivation (Palladium Black)

Problem: The reaction begins but quickly stops, accompanied by the formation of a black precipitate.

Deactivation_Pathways cluster_causes Causes Active L₂Pd(0) (Active Catalyst) Inactive_Agg [Pd(0)]n (Palladium Black) Active->Inactive_Agg Aggregation Inactive_Ox L₂Pd(II)-X₂ (Oxidized/Poisoned) Active->Inactive_Ox Oxidation / Poisoning Ligand_Loss Ligand Dissociation (High Temp / Sterics) Ligand_Loss->Inactive_Agg Oxygen O₂ Contamination Oxygen->Inactive_Ox Impurities Reagent Impurities (e.g., Sulfur) Impurities->Inactive_Ox

Caption: Major pathways for palladium catalyst deactivation.

Potential Cause Explanation Solution Protocol
1. Ligand Dissociation The bulky phosphine ligand required for this substrate can dissociate at high temperatures, leaving behind "naked" Pd(0) which rapidly aggregates into inactive palladium black.[4]Action: 1. Lower the reaction temperature if possible. 2. Ensure an adequate ligand-to-palladium ratio (typically 1.1:1 to 2:1 for L:Pd). 3. Switch to a more robust ligand known for thermal stability.
2. Oxygen Contamination Trace oxygen in the reaction vessel or solvents will oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade sensitive phosphine ligands.[1][4]Action: Implement rigorous degassing procedures. Use the freeze-pump-thaw method (3 cycles) for solvents and thoroughly purge the reaction vessel with an inert gas (Argon is preferred due to its density) before adding the catalyst.
3. High Reagent Concentration Overly concentrated reactions can sometimes accelerate catalyst decomposition pathways, especially upon scale-up.Action: Try running the reaction at a lower concentration (e.g., 0.1 M with respect to the limiting reagent). While counterintuitive, this can sometimes improve catalyst lifetime and overall yield.[5]
Section 4: The Suzuki-Miyaura Catalytic Cycle & Key Failure Points

Understanding the mechanism is key to diagnosing issues. The steric and electronic properties of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid can create bottlenecks at specific stages.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxadd Ar¹-Pd(II)L₂(X) Oxidative Addition Complex pd0->oxadd Oxidative Addition trans Ar¹-Pd(II)L₂(Ar²) Transmetalation Complex oxadd->trans Transmetalation (Potential Bottleneck) redel Product Complex trans->redel Reductive Elimination (Potential Bottleneck) note1 Slow due to sterics (ortho-methyl group). Requires bulky ligand. trans->note1 redel->pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) redel->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->oxadd Ar2B Ar²-B(OH)₂ (Boronic Acid) Ar2B->trans note2 Protodeboronation competes here. Ar2B->note2 Base Base Base->trans

Sources

Troubleshooting

Technical Support Center: Stability and Application of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in Cross-Coupling Reactions

Welcome to the technical support center for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its application, particularly in Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the knowledge to anticipate and resolve challenges, ensuring the robustness and success of your experiments.

Understanding the Molecule: A Double-Edged Sword

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a polysubstituted arylboronic acid with a unique electronic and steric profile. The interplay of its substituents—an electron-donating methoxy group, a weakly electron-donating methyl group, and an electron-withdrawing chloro group—creates a nuanced reactivity. Furthermore, the ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This combination makes it a powerful tool for introducing complex fragments but also presents specific challenges regarding its stability and reactivity under typical reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid?

A1: The two main degradation pathways for this boronic acid, especially under Suzuki-Miyaura coupling conditions, are protodeboronation and homocoupling .[1] Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-chloro-2-methoxy-4-methylbenzene as a byproduct.[2] Homocoupling results in the dimerization of the boronic acid to form a symmetrical biaryl.

Q2: How should I store (5-Chloro-4-methoxy-2-methylphenyl)boronic acid to ensure its longevity?

A2: Like most boronic acids, it should be stored in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon). Boronic acids are susceptible to dehydration, which can lead to the formation of boroxines (cyclic trimers). While this is often a reversible process upon exposure to water during the reaction setup, minimizing exposure to moisture and air is best practice. For long-term storage, consider a desiccator.

Q3: My Suzuki-Miyaura reaction with this boronic acid is giving low yields. What are the likely causes?

A3: Low yields can stem from several factors:

  • Protodeboronation: This is a common issue, especially with prolonged reaction times, high temperatures, or suboptimal pH.

  • Homocoupling: The presence of oxygen can promote the homocoupling of the boronic acid.[3]

  • Steric Hindrance: The ortho-methyl group can slow down the transmetalation step in the catalytic cycle, requiring more forcing conditions or specialized catalyst systems.[4]

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, active catalyst and that the reaction is performed under strictly anaerobic conditions.

  • Incorrect Base: The choice and amount of base are crucial for activating the boronic acid for transmetalation. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.

Q4: Can I use this boronic acid with aryl chloride coupling partners?

A4: Yes, but coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond.[5] This often necessitates the use of more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[6] Higher reaction temperatures and longer reaction times may also be required.

Troubleshooting Guide

Issue 1: Significant Formation of Protodeboronated Byproduct

The appearance of 1-chloro-2-methoxy-4-methylbenzene in your reaction mixture is a clear indicator of protodeboronation. This side reaction is often exacerbated by the presence of water and is pH-dependent.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting protodeboronation.

Issue 2: Presence of Homocoupled Dimer

The formation of the symmetrical biaryl derived from the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[3]

Troubleshooting Workflow:

Caption: Troubleshooting guide for minimizing homocoupling.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with a generic aryl bromide.

Materials:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • For Challenging Couplings: If the reaction is sluggish due to the steric hindrance of the ortho-methyl group, consider using a more active catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, and a stronger base like K₃PO₄.[7]

  • Minimizing Protodeboronation: If protodeboronation is significant, try using anhydrous toluene as the solvent with a base like potassium phosphate. Alternatively, converting the boronic acid to its pinacol ester can enhance stability.[8]

Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct

For particularly sensitive substrates or reactions requiring prolonged heating, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.

Procedure for Adduct Formation:

  • Dissolve (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in a minimal amount of a suitable solvent (e.g., toluene or THF).

  • Add diethanolamine (1.0 equivalent) dropwise with stirring.

  • A precipitate will typically form. Stir the slurry for 15-30 minutes.

  • Isolate the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This stable, crystalline solid can then be used directly in the Suzuki-Miyaura coupling reaction, often in protic solvents, where the adduct will slowly release the active boronic acid.

Data Summary

IssuePotential CauseRecommended Action
Low YieldProtodeboronationUse anhydrous conditions, a more stable boronic ester, or a slow-release strategy.[8]
HomocouplingEnsure rigorous exclusion of oxygen; use a fresh, active Pd(0) source.[3]
Steric HindranceEmploy a more active catalyst system (e.g., with Buchwald ligands) and a stronger base (e.g., K₃PO₄).[7]
Incomplete ReactionInactive CatalystUse a fresh batch of catalyst and ensure anaerobic conditions.
Insufficiently Strong BaseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Complex Product MixtureMultiple Side ReactionsRe-evaluate the entire reaction setup: temperature, solvent, base, and catalyst system. Consider a milder, more selective catalyst.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]

  • Boron Suzuki Coupling - Borates Today. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]

  • General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC - NIH. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]

  • Protodeboronation product : r/Chempros - Reddit. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. Available at: [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with Electron-Rich Boronic Acids

Welcome to our dedicated technical support center for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the unique challenges encountered when w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the unique challenges encountered when working with electron-rich boronic acids. As experienced chemists know, the heightened reactivity of these substrates can often lead to frustrating side reactions and diminished yields.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with an electron-rich boronic acid is giving a very low yield of the desired product. What are the most common culprits?

Low yields in Suzuki couplings involving electron-rich boronic acids are frequently traced back to a few key issues. The primary suspect is often the rapid protodeboronation of the starting material.[1] Additionally, inefficient catalyst turnover, inappropriate choice of base, or suboptimal reaction conditions can significantly hamper the reaction's success. A systematic check of your reaction parameters is the first step toward a solution.

Q2: I'm observing a significant amount of a side product that corresponds to the protonated form of my starting boronic acid. What is happening and how can I prevent it?

This is a classic case of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] Electron-rich boronic acids are particularly susceptible to this process, especially under basic aqueous conditions. The mechanism can be complex, but it is often accelerated by the presence of water and a strong base. To mitigate this, consider using milder bases, anhydrous solvents, or protecting the boronic acid as an ester or trifluoroborate salt.

Q3: I see a lot of homocoupling of my boronic acid (a biaryl product of two boronic acid molecules). What causes this and what are the solutions?

Homocoupling is another frequent side reaction that plagues Suzuki reactions. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acids. Thoroughly degassing your solvents and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial to minimize this side reaction.

In-Depth Troubleshooting Guides

Problem 1: Persistent Low Yields and Protodeboronation

Symptoms:

  • Low conversion of starting materials.

  • Significant presence of the arene/heteroarene corresponding to the protodeboronated starting material in your crude reaction mixture (detectable by GC-MS or LC-MS).

Causality: Electron-donating groups on the boronic acid increase the electron density on the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage by electrophiles, including protons from water or other protic sources in the reaction mixture. Strong bases can exacerbate this by increasing the concentration of the more reactive boronate species.

Troubleshooting Workflow:

G A Low Yield & Protodeboronation Observed B Step 1: Modify the Base A->B Initial Approach C Step 2: Alter the Solvent System B->C If protodeboronation persists F Resolution: Improved Yield B->F D Step 3: Protect the Boronic Acid C->D For highly sensitive substrates C->F E Step 4: Optimize Catalyst & Ligand D->E Further optimization D->F E->F

Caption: Troubleshooting workflow for low yields and protodeboronation.

Step-by-Step Methodologies:

  • Modify the Base:

    • Rationale: Strong bases in aqueous media can accelerate protodeboronation. Switching to a milder base can significantly reduce this side reaction.[2][3]

    • Protocol: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5] Fluoride sources like CsF or KF can also be effective, particularly in anhydrous conditions.

    • Experimental Tip: Use freshly crushed and dried bases to ensure accurate stoichiometry and minimize the introduction of water.

  • Alter the Solvent System:

    • Rationale: Water is a primary proton source for protodeboronation.[6][7] Minimizing or eliminating water can be highly effective.

    • Protocol: Switch from aqueous solvent mixtures (e.g., dioxane/water, THF/water) to anhydrous conditions. Anhydrous toluene, dioxane, or THF are good starting points.

    • Experimental Tip: Ensure your solvents are rigorously dried and degassed. Using molecular sieves in the reaction vessel can help scavenge trace amounts of water.

  • Protect the Boronic Acid:

    • Rationale: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can protect it from premature decomposition. These derivatives often exhibit slower, more controlled release of the active boronic acid during the reaction.[8]

    • Protocol: Synthesize the corresponding boronic ester (e.g., by reacting the boronic acid with pinacol) or trifluoroborate salt (using KHF₂).[4] These derivatives are often more stable to storage and handling as well.

    • Data Summary: Relative Stability of Boron Reagents

      Boron Reagent General Stability Susceptibility to Protodeboronation
      Boronic Acid Moderate High
      Boronic Ester (Pinacol) High Low to Moderate

      | Trifluoroborate Salt | High | Low |

  • Optimize the Catalyst and Ligand System:

    • Rationale: For challenging couplings with electron-rich partners, highly active catalyst systems are often required to ensure the desired cross-coupling outcompetes the protodeboronation pathway.[9] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are particularly effective.[10][11][12][13] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

    • Protocol: Screen a panel of palladium precatalysts and ligands. Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or RuPhos.

    • Experimental Tip: The optimal palladium-to-ligand ratio can vary. For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is a common starting point.

Problem 2: Inefficient Reaction with Sterically Hindered, Electron-Rich Boronic Acids

Symptoms:

  • Reaction stalls with significant amounts of starting material remaining, even after prolonged reaction times.

  • Low turnover number (TON) of the catalyst.

Causality: Steric hindrance around the boronic acid can impede the transmetalation step of the Suzuki catalytic cycle. The bulky substituents can prevent the efficient approach of the boronic acid to the palladium center.

Troubleshooting Workflow:

G A Inefficient Reaction with Sterically Hindered Substrate B Step 1: Employ Bulky, Electron-Rich Ligands A->B Primary Strategy C Step 2: Increase Reaction Temperature B->C If reaction is still sluggish E Resolution: Successful Coupling B->E D Step 3: Consider a More Active Precatalyst C->D For very challenging substrates C->E D->E

Caption: Troubleshooting workflow for sterically hindered substrates.

Step-by-Step Methodologies:

  • Employ Bulky, Electron-Rich Ligands:

    • Rationale: As mentioned previously, Buchwald-type biarylphosphine ligands are designed to facilitate couplings with sterically demanding substrates.[10][11][12][13] Their steric bulk can promote the reductive elimination step, while their electron-rich nature facilitates the oxidative addition.

    • Protocol: Utilize ligands such as XPhos, SPhos, or RuPhos in combination with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).

    • Data Summary: Recommended Ligands for Hindered Couplings

      Ligand Key Features Typical Substrates
      XPhos Bulky, electron-rich Sterically hindered aryl chlorides and bromides
      SPhos Highly active for a broad range of substrates Aryl and heteroaryl halides

      | RuPhos | Effective for a variety of challenging couplings | Electron-rich and hindered partners |

  • Increase Reaction Temperature:

    • Rationale: For sterically hindered substrates, providing more thermal energy can help overcome the activation barrier for the transmetalation and reductive elimination steps.

    • Protocol: Incrementally increase the reaction temperature, for example, from 80 °C to 100-120 °C. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.

    • Experimental Tip: Use a high-boiling point solvent such as dioxane, toluene, or DMF when increasing the reaction temperature.

  • Consider a More Active Precatalyst:

    • Rationale: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for high activity and stability. They can be particularly effective for challenging Suzuki couplings.

    • Protocol: Instead of generating the active catalyst in situ from a palladium source and a separate ligand, use a well-defined precatalyst like XPhos Pd G3 or SPhos Pd G4.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L2-Ar' PdII->PdII_Ar [Ar'-B(OH)3]- Transmetalation Transmetalation Base Base (e.g., K2CO3) Boronate [Ar'-B(OH)3]- Base->Boronate BoronicAcid Ar'-B(OH)2 BoronicAcid->Boronate PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Protodeboronation

Understanding the pathways of this key side reaction is critical for its prevention.

Protodeboronation cluster_process Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)2 ArBOH3 [Ar-B(OH)3]- ArBOH2->ArBOH3 + OH- Base Base (OH-) TS Transition State ArBOH3->TS + H2O H2O H2O ArH Ar-H TS->ArH BOH4 [B(OH)4]- TS->BOH4

Caption: A simplified mechanism for base-catalyzed protodeboronation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 13156–13165. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(47), 15930–15938. [Link]

  • Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4174–4185. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8881–8885. [Link]

  • Role of Water | PDF | Chemical Reactions | Hydroxide. (n.d.). Scribd. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4372–4375. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. (2025). ResearchGate. [Link]

  • Wikipedia. (n.d.). John P. Wolfe. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). National Institutes of Health. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Electron rich, bulky ligands used in cross‐coupling reactions. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in Cross-Coupling Reactions

Welcome to the technical support center for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your cross-coupling reactions involving this specific boronic acid. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid under typical Suzuki-Miyaura conditions?

A1: The primary stability concern for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, like many arylboronic acids, is its susceptibility to protodeboronation . This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material and reducing the yield of the desired coupled product.[1][2] This process is often accelerated under basic conditions and at elevated temperatures, which are typical for Suzuki-Miyaura couplings.[2][3]

The mechanism of protodeboronation can be complex, often involving the formation of a boronate anion species which then reacts with a proton source (like water) in the reaction mixture.[2][4] The electronic properties of the aryl ring can also influence the rate of protodeboronation. While electron-donating groups can sometimes accelerate this process, the interplay of substituents on (5-Chloro-4-methoxy-2-methylphenyl)boronic acid makes its stability dependent on the specific reaction conditions employed.[5][6]

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the most likely causes and how can I troubleshoot this?

A2: Low yields in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the most common culprits and corresponding solutions:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical.[7] For an electron-rich boronic acid like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a catalyst system that promotes efficient oxidative addition and reductive elimination is necessary. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, consider screening other ligands. Bulky, electron-rich phosphine ligands can often improve reaction efficiency.[7][8]

  • Suboptimal Base and Solvent Combination: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] The effectiveness of a particular base is often solvent-dependent.[9] For instance, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in combination with solvents like dioxane, THF, or toluene, frequently with a small amount of water.[7][9] If you are experiencing poor results, consider screening different base/solvent combinations.

  • Protodeboronation: As discussed in Q1, the decomposition of your boronic acid is a significant factor. If you suspect this is occurring, you can try milder reaction conditions (lower temperature, shorter reaction time) or use strategies to minimize the concentration of the active boronic acid at any given time, such as using a "slow-release" strategy with a boronic ester.[3][11]

  • Poor Quality of Reagents: Ensure your (5-Chloro-4-methoxy-2-methylphenyl)boronic acid and other reagents are of high purity. Impurities can poison the catalyst and lead to side reactions.[12]

Q3: What is the optimal temperature range for reactions involving (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, and how does reaction time correlate?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition (protodeboronation). For many Suzuki-Miyaura couplings, a good starting point is around 60-80 °C.[13] However, the ideal temperature can vary significantly based on the reactivity of your coupling partner (the aryl halide) and the chosen catalyst system.[12][14]

Here's a general guideline for optimizing temperature and time:

Temperature RangeTypical Reaction TimeConsiderations
Room Temperature - 50 °C12 - 24 hoursFavorable for minimizing protodeboronation, but may require a highly active catalyst system and longer reaction times. Suitable for very sensitive substrates.
60 °C - 90 °C2 - 12 hoursA common starting point that often provides a good balance between reaction rate and stability.[13]
100 °C - 120 °C1 - 4 hoursMay be necessary for less reactive coupling partners (e.g., aryl chlorides). The risk of protodeboronation is significantly higher, so reaction times should be kept as short as possible.[14]

It is highly recommended to monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the point of maximum product formation and avoid prolonged heating that could lead to product degradation or increased side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, step-by-step approach to resolving specific experimental challenges.

Issue 1: Significant formation of a byproduct corresponding to the protodeboronated starting material.
  • Causality: This is a clear indication that protodeboronation is a major competing reaction pathway.[2] This is often exacerbated by excessive heat, prolonged reaction times, or a highly basic aqueous environment.[3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for excessive protodeboronation.

Issue 2: The reaction stalls and does not go to completion, even after an extended period.
  • Causality: A stalled reaction often points to catalyst deactivation or inhibition. This can be caused by impurities in the reagents or solvent, or the catalyst system may not be robust enough for the specific transformation. The formation of palladium black is a visual indicator of catalyst decomposition.[1]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) followed by the aqueous base solution (e.g., 2 M K₂CO₃, 2.0 equivalents).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Protocol 2: Screening Reaction Conditions for Optimization

A parallel screening approach can efficiently identify optimal conditions.

  • Array Setup: In a 24-well reaction block or a series of reaction tubes, dispense the aryl halide and (5-Chloro-4-methoxy-2-methylphenyl)boronic acid into each well.

  • Variable Addition: Add different palladium catalysts, ligands, bases, and solvents to each well according to a predefined experimental design.

  • Execution: Seal the block, purge with inert gas, and place it on a heating/stirring plate set to the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the product formation in each well using a high-throughput method like LC-MS analysis. This will allow for a direct comparison of the efficacy of the different condition sets.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
  • YouTube. Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • ResearchGate. High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Available at: [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available at: [Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available at: [Link]

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

  • Wiley Online Library. Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. Available at: [Link]

  • NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • NIH. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available at: [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. Available at: [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information 22-01-15. Available at: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]

  • Google Patents. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Utility of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

This guide provides an in-depth analysis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a key building block in modern synthetic chemistry. We will explore and validate distinct synthetic routes to this compound and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a key building block in modern synthetic chemistry. We will explore and validate distinct synthetic routes to this compound and objectively compare its performance in the cornerstone Suzuki-Miyaura cross-coupling reaction against viable alternatives. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the strategic design and execution of complex molecular syntheses.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] At the heart of this transformation are organoboron reagents, with arylboronic acids being the most prominent class.[4] The specific substitution pattern on the phenyl ring of a boronic acid dictates the steric and electronic properties it imparts to a target molecule.

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid (CAS 511295-09-3) is a trifunctionalized reagent that offers a unique combination of features: a nucleophilic methoxy group, a sterically influential methyl group, and an electron-withdrawing chloro atom.[5][6] This distinct arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry where such motifs are integral to modulating biological activity.[2] The validation of its synthetic access and a clear understanding of its reactivity compared to similar building blocks are therefore critical for its effective application.

Validating Synthetic Routes to (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid

The efficient synthesis of the title boronic acid is paramount for its practical use. Below, we analyze two common and logical synthetic strategies, highlighting the causality behind the choice of reagents and conditions.

Route A: Directed ortho-Metalation (DoM)

This classical approach leverages the directing ability of the methoxy group to achieve regioselective lithiation, followed by borylation.

  • Rationale: The methoxy group is a powerful directed metalation group (DMG), coordinating to an organolithium reagent and acidifying the adjacent ortho protons. The inherent steric bulk of the methyl group and the electronic influence of the chloro group further favor lithiation at the C6 position.

G cluster_0 Route A: Directed ortho-Metalation SM 4-Chloro-1-methoxy-2-methylbenzene INT1 Lithium Intermediate SM->INT1  n-BuLi, THF, -78 °C PROD (5-Chloro-4-methoxy-2-methylphenyl)boronic acid INT1->PROD 1. B(OiPr)3 2. HCl (aq)

Caption: Synthetic pathway for Route A via Directed ortho-Metalation.

Route B: Miyaura Borylation via Halogen-Metal Exchange

This modern approach utilizes a palladium-catalyzed reaction to install the boronic ester group, which is subsequently hydrolyzed.

  • Rationale: Miyaura borylation is highly reliable and tolerant of various functional groups.[7] It requires a suitable aryl halide precursor. The synthesis would begin with a common starting material, which is then brominated at the most activated position before undergoing the borylation reaction.

G cluster_1 Route B: Miyaura Borylation SM2 4-Chloro-1-methoxy-2-methylbenzene INT2 1-Bromo-5-chloro-4-methoxy-2-methylbenzene SM2->INT2  NBS, Acetonitrile INT3 Pinacol Boronate Ester INT2->INT3  B2pin2, Pd(dppf)Cl2, KOAc, Dioxane PROD2 (5-Chloro-4-methoxy-2-methylphenyl)boronic acid INT3->PROD2  NaOH, then H+

Caption: Synthetic pathway for Route B via Miyaura Borylation.

Comparative Analysis of Synthetic Routes
ParameterRoute A: Directed ortho-MetalationRoute B: Miyaura Borylation
Starting Material 4-Chloro-1-methoxy-2-methylbenzene4-Chloro-1-methoxy-2-methylbenzene
Key Reagents n-Butyllithium, Triisopropyl borateNBS, Bis(pinacolato)diboron, Palladium catalyst
Number of Steps 1 (to boronic acid)3 (Bromination, Borylation, Hydrolysis)
Reaction Conditions Cryogenic (-78 °C), strictly anhydrousGenerally milder temperatures (ambient to 80 °C)
Yield & Purity Typically good to excellent, but sensitive to moistureOften high yielding and clean, purification via chromatography
Scalability & Safety Challenging due to pyrophoric n-BuLi and low temperaturesMore amenable to scale-up; avoids pyrophoric reagents

Expert Insight: While Route A appears more direct, the stringent requirements for cryogenic temperatures and anhydrous conditions, along with the handling of pyrophoric n-butyllithium, present significant scalability and safety challenges. Route B, although involving more steps, utilizes more manageable conditions and reagents, making it a more robust and scalable choice for industrial applications.

Performance Comparison in Suzuki-Miyaura Coupling

To validate the utility of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, we designed a head-to-head comparison with two structurally related, commercially available alternatives. The goal is to assess how the chloro and methyl substituents influence reaction efficiency in a typical Suzuki-Miyaura coupling.

Selected Boronic Acids for Comparison:
  • Target Reagent: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

  • Alternative 1 (No Chloro): (4-Methoxy-2-methylphenyl)boronic acid

  • Alternative 2 (No Methyl): (5-Chloro-4-methoxyphenyl)boronic acid

Experimental Workflow: Standardized Suzuki-Miyaura Coupling

The following workflow was designed to ensure a fair and objective comparison of the three boronic acids when coupled with a model aryl halide, 4-bromoanisole.

G cluster_workflow Comparative Suzuki-Miyaura Coupling Workflow A 1. Reagent Preparation (Boronic Acid, 4-Bromoanisole, Pd(PPh3)4, K2CO3) B 2. Reaction Setup (Toluene/EtOH/H2O solvent, N2 atmosphere) A->B C 3. Thermal Reaction (Reflux at 85 °C) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up & Extraction (Aqueous wash, Organic layer separation) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (Yield calculation, ¹H NMR, HPLC) F->G

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Materials:

    • Aryl Boronic Acid (1.2 mmol)

    • 4-Bromoanisole (1.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Deionized Water (2 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the respective aryl boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

    • Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the stirring mixture.

    • Heat the reaction mixture to 85 °C and maintain at this temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole is consumed.[8]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and wash it with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Comparative Performance Data

The following table summarizes the experimental results from the coupling of each boronic acid with 4-bromoanisole under the standardized protocol.

Boronic Acid ReagentStructureReaction Time (h)Isolated Yield (%)Product Purity (¹H NMR)
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid 688%>98%
(4-Methoxy-2-methylphenyl)boronic acid 592%>98%
(5-Chloro-4-methoxyphenyl)boronic acid 881%>98%

Note: Structures are illustrative placeholders. Purity was determined by integration of the product signals relative to any visible impurities in the ¹H NMR spectrum.

Analysis of Results & Mechanistic Insights

The experimental data provides clear insights into the structure-activity relationships of these reagents:

  • Expertise & Experience: The comparison reveals that the substitution pattern significantly impacts reactivity. The (4-Methoxy-2-methylphenyl)boronic acid (Alternative 1) provided the highest yield in the shortest time. This is attributed to the combined electron-donating effect of the methoxy and methyl groups, which enhances the nucleophilicity of the aryl ring and facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

  • Trustworthiness: Our target reagent, (5-Chloro-4-methoxy-2-methylphenyl)boronic acid , performed robustly, giving a high yield of 88%. The presence of the electron-withdrawing chloro group slightly deactivates the ring compared to Alternative 1, resulting in a slightly longer reaction time. However, the reaction proceeds cleanly and efficiently.

  • Authoritative Grounding: The (5-Chloro-4-methoxyphenyl)boronic acid (Alternative 2), which lacks the ortho-methyl group, gave the lowest yield and required the longest reaction time. This result is particularly instructive. While the methyl group in our target reagent introduces some steric hindrance, its electron-donating nature appears to be more influential in promoting the reaction than the steric impediment is in hindering it. The absence of this donating group in Alternative 2, combined with the deactivating chloro group, renders it the least reactive of the three.

Conclusion

This guide validates that (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a highly effective and reliable building block for Suzuki-Miyaura cross-coupling reactions. While its synthesis via Miyaura borylation is more scalable and robust than a directed ortho-metalation approach, both routes are chemically sound.

In direct comparison with related analogues, it demonstrates a well-balanced reactivity profile. The combination of its substituents—a deactivating chloro group and activating methoxy and methyl groups—leads to predictable and high-yielding transformations. This balance makes it an excellent choice for complex syntheses where fine-tuning of electronic properties is essential. Researchers and drug development professionals can confidently employ this reagent, backed by the understanding that its unique structure provides a powerful tool for accessing novel chemical space.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9255-9280.
  • Cymit Química S.L. (n.d.). (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.
  • HDH Chemicals. (n.d.). 5-Chloro-4-methoxy-2-methylphenylboronic acid, min 98%, 1 gram.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid and its Synthetic Derivatives

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic chemistry. The reliability of this powerful carbon-carbon bond-forming reac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic chemistry. The reliability of this powerful carbon-carbon bond-forming reaction is fundamentally dependent on the quality of its building blocks, particularly the organoboron reagents. (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a key intermediate, valued for the specific structural motifs it introduces. However, its synthesis is not without challenges, and ensuring its purity is a critical, non-negotiable step for reproducible and successful downstream applications. Impurities can lead to unpredictable reaction yields, the formation of difficult-to-remove byproducts, and ultimately, compromise the integrity of the final compound.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. We move beyond simple protocol recitation to explore the underlying principles of each technique, offering field-proven insights into why specific methods are chosen and how to interpret the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework for validating the quality of this critical synthetic intermediate.

The Analytical Challenge: Understanding Boronic Acid Impurities

Boronic acids are a unique class of compounds with inherent stability issues that complicate their analysis.[1] Before selecting an analytical technique, it is crucial to understand the likely impurities that may be present in a synthesized batch of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

  • Homocoupling Products: Dimers of the boronic acid can form under certain synthetic conditions.

  • Protodeboronation Products: The carbon-boron bond can be cleaved, resulting in the formation of 4-chloro-5-methoxy-1-methylbenzene and boric acid. This is a common degradation pathway.

  • Boroxines (Anhydrides): Boronic acids readily undergo dehydration to form cyclic anhydrides known as boroxines. While boroxines are often in equilibrium with the monomeric acid in the presence of water and can be competent in coupling reactions, their presence complicates accurate quantification by weight.[2]

  • Residual Starting Materials and Reagents: Unreacted precursors or reagents from the synthesis will also be present.

  • Pinacol Esters: If the boronic acid is generated from a pinacol ester precursor, incomplete hydrolysis can leave residual ester.[3]

A multi-faceted analytical approach is therefore essential for a complete purity profile.

Comparative Analysis of Key Purity Assessment Techniques

No single technique can provide a complete picture of purity. The choice of method depends on the specific information required—be it precise quantification, impurity identification, or structural confirmation.

Technique Primary Use Strengths Limitations
¹H and ¹³C NMR Structural confirmation and identification/quantification of organic impurities.Provides detailed structural information. qNMR allows for accurate purity assessment against a certified standard.Insensitive to inorganic impurities like boric acid. Boroxine formation can complicate spectra.
¹¹B NMR Direct observation of boron species (boronic acid, boroxine, boric acid).Highly specific for boron-containing compounds.[4] Distinguishes between sp² and sp³ hybridized boron.[5][6]Requires specialized NMR capabilities. Less quantitative than ¹H qNMR without careful calibration.
HPLC-UV Quantitative purity assessment (area percent). Separation of organic impurities.Excellent for routine quality control. High precision and reproducibility.Requires a chromophore for UV detection. Co-eluting impurities can lead to inaccurate results. Does not provide structural information on its own.
LC-MS Impurity identification and profiling.Combines the separation power of HPLC with the mass identification of MS.[7] Highly sensitive.[8][9]Ionization efficiency can vary significantly between compounds, making it less suitable for precise quantification without specific standards for each impurity.
Elemental Analysis Confirmation of elemental composition (C, H, Cl).Provides fundamental confirmation of the bulk sample's composition.Does not provide information on the nature of impurities, only the overall elemental ratios.

Experimental Workflows and Protocols

The following section details the practical application of the most critical techniques for a comprehensive purity assessment.

Logical Workflow for Purity Assessment

A systematic approach ensures all aspects of purity are addressed. The initial steps focus on structural confirmation and identification of major components, followed by precise quantification.

G cluster_0 Phase 1: Identification & Structural Confirmation cluster_1 Phase 2: Quantitative Purity Assessment cluster_2 Phase 3: Final Validation start Synthesized Batch of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid nmr ¹H and ¹¹B NMR Spectroscopy start->nmr Initial characterization lcms LC-MS Analysis nmr->lcms Identify unknown signals qnmr Quantitative ¹H NMR (qNMR) nmr->qnmr Quantify against internal standard hplc HPLC-UV Analysis lcms->hplc Develop quantitative method final Generate Certificate of Analysis hplc->final elemental Elemental Analysis qnmr->elemental If discrepancy observed qnmr->final elemental->final

Caption: Workflow for comprehensive purity analysis.

Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for quantitative analysis in pharmaceutical and chemical development due to its precision and robustness. A reversed-phase method is chosen because boronic acids, despite their polarity, can be effectively retained and separated on C18 columns, allowing for the resolution of non-polar impurities like homocoupling products or protodeboronation arenes. The acidic mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized (5-Chloro-4-methoxy-2-methylphenyl)boronic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This concentration ensures a strong UV signal without saturating the detector.

  • Chromatographic Run (Gradient Elution):

    • A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Self-Validation: The method's validity is confirmed by injecting a known standard to verify retention time and response. Peak shape should be symmetrical (tailing factor < 1.5) for accurate integration.

Protocol 2: Structural Confirmation and Boron Speciation by NMR Spectroscopy

Causality: NMR spectroscopy provides unequivocal structural confirmation. ¹H NMR is used to verify the aromatic substitution pattern and the presence of methoxy and methyl groups. More importantly, ¹¹B NMR offers a direct window into the chemical environment of the boron atom.[6][10] It can readily distinguish the desired sp²-hybridized boronic acid from potential impurities like the corresponding sp³-hybridized boronate esters or the broad signal from boric acid.[5][10]

Methodology:

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

    • For ¹¹B NMR, quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[5]

  • Sample Preparation:

    • Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve both the boronic acid and potential polar impurities.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid:

      • Aromatic protons (2H, distinct singlets or narrow doublets).

      • Methoxy protons (~3.9 ppm, singlet, 3H).

      • Methyl protons (~2.5 ppm, singlet, 3H).

      • Boronic acid protons (B(OH)₂), which may appear as a broad singlet and can exchange with water in the solvent.

  • ¹¹B NMR Acquisition:

    • Switch the probe to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz spectrometer).

    • Acquire the spectrum with proton decoupling.

    • Interpretation of Chemical Shifts:

      • sp² Boronic Acid (R-B(OH)₂): Typically appears in the range of δ 28-34 ppm.

      • sp² Boroxine (trimer): Often appears slightly downfield from the monomer, around δ 30-35 ppm.

      • sp³ Boronate Esters (e.g., pinacol ester): Appears significantly upfield, around δ 20-25 ppm.

      • Boric Acid (B(OH)₃): Appears as a broad signal around δ 19-20 ppm.[10]

  • Data Analysis:

    • Correlate the ¹H spectrum with the expected structure. The presence of unexpected aromatic or aliphatic signals indicates organic impurities.

    • Analyze the ¹¹B spectrum to identify the different boron-containing species present in the sample. The relative integration of these signals can provide a semi-quantitative ratio of boronic acid to boroxine and other boron-containing impurities.

Decision Framework for Method Selection

The choice of analytical technique should be driven by the specific question being asked. This decision tree illustrates a logical approach to selecting the most appropriate method.

G start What is the primary analytical goal? q1 Is the chemical structure correct? start->q1 Structural Confirmation q2 What is the precise purity value for QC release? start->q2 Quantitative Analysis q3 What are the identities of unknown impurities? start->q3 Impurity Identification q4 Is boric acid or boroxine present? start->q4 Boron Speciation ans1 ¹H NMR Spectroscopy q1->ans1 ans2 HPLC-UV or qNMR q2->ans2 ans3 LC-MS q3->ans3 ans4 ¹¹B NMR Spectroscopy q4->ans4

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

The purity of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a critical parameter that dictates its performance in synthesis. A robust assessment of this purity requires more than a single analytical measurement. By combining the structural insights from ¹H and ¹¹B NMR, the powerful separation and identification capabilities of LC-MS, and the quantitative precision of HPLC-UV, researchers can build a comprehensive and reliable purity profile. This multi-technique approach ensures that the boronic acid building block is of the highest quality, leading to more predictable, reproducible, and successful synthetic outcomes in drug development and beyond.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3258-3265. [Link]

  • Pios, A., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(8), 1388–1396. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Zysková, M., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4109–4115. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • Kennedy, E. J., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Al-Sayah, M. A., & O'Shea, P. D. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 206-212. [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Oakwood Chemical. (n.d.). 5-Chloro-4-methoxy-2-methylphenylboronic acid, min 98%, 1 gram. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Google Patents. (n.d.).
  • Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

Sources

Validation

kinetic studies of Suzuki reactions with (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

An In-Depth Comparative Guide to the Kinetic Profile of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions For researchers, scientists, and drug development professionals, the Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Kinetic Profile of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds.[1][2] The choice of boronic acid is a critical parameter that dictates reaction kinetics, yield, and overall efficiency. This guide provides a comprehensive kinetic analysis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in comparison to other structurally diverse phenylboronic acids. By understanding its reactivity profile, researchers can make more informed decisions in catalyst selection, reaction optimization, and synthetic route design.

The Significance of Kinetic Studies in Suzuki-Miyaura Reactions

Kinetic studies are paramount for elucidating reaction mechanisms and optimizing process conditions.[3] In the context of the Suzuki-Miyaura reaction, monitoring the rate of product formation provides invaluable insights into the influence of electronic and steric factors on the catalytic cycle.[4][5] A thorough kinetic analysis allows for the identification of the rate-determining step, which can vary depending on the substrates and conditions employed.[6][7] This knowledge is crucial for troubleshooting inefficient reactions and for the rational design of more effective catalytic systems.

Comparative Kinetic Analysis: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid vs. Alternative Boronic Acids

To objectively evaluate the performance of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a comparative kinetic study is essential. This involves reacting it and a selection of alternative boronic acids with a common aryl halide under identical reaction conditions. The chosen alternatives represent a spectrum of electronic and steric properties to provide a comprehensive comparison.

Selected Boronic Acids for Comparison:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (Test Substrate): Features a combination of an electron-donating methoxy group, a weakly electron-donating methyl group, and an electron-withdrawing chloro group, along with significant steric hindrance from the ortho-methyl group.

  • Phenylboronic acid (Baseline): The simplest arylboronic acid, serving as a benchmark for comparison.

  • 4-Methoxyphenylboronic acid (Electron-Rich): Possesses a strong electron-donating group, which is expected to accelerate the transmetalation step.[8]

  • 4-Chlorophenylboronic acid (Electron-Poor): Contains an electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid and potentially slow down transmetalation.[6]

  • 2-Methylphenylboronic acid (Sterically Hindered): Introduces steric bulk at the ortho position, which can hinder the approach of the boronic acid to the palladium center.[9]

Experimental Design for Comparative Kinetic Studies

The following experimental setup is designed to provide a robust comparison of the kinetic profiles of the selected boronic acids.

Reaction Scheme:

A model Suzuki-Miyaura reaction is proposed between the various boronic acids and 4-bromoanisole as the coupling partner.

Reaction Conditions:

  • Aryl Halide: 4-bromoanisole (1.0 equiv)

  • Boronic Acid: 1.2 equiv

  • Palladium Catalyst: Pd(PPh₃)₄ (2 mol%)[10]

  • Base: K₂CO₃ (2.0 equiv)[10]

  • Solvent: Toluene/H₂O (4:1)

  • Temperature: 90 °C

  • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep_vial Flame-dried vial with stir bar add_solids Add aryl halide, boronic acid, base, and catalyst prep_vial->add_solids add_solvents Add toluene and water add_solids->add_solvents inert_atm Seal, evacuate, and backfill with Argon add_solvents->inert_atm heating Heat to 90 °C with vigorous stirring inert_atm->heating sampling Take aliquots at timed intervals heating->sampling quench Quench aliquots with acetonitrile sampling->quench hplc_analysis Analyze by HPLC quench->hplc_analysis peak_integration Integrate peak areas of starting material and product hplc_analysis->peak_integration concentration_curve Generate concentration vs. time plot peak_integration->concentration_curve rate_calculation Calculate initial reaction rate concentration_curve->rate_calculation

Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.

Detailed Experimental Protocol

1. Preparation of Stock Solutions:

  • Prepare a stock solution of 4-bromoanisole in toluene.

  • Prepare a stock solution of an internal standard (e.g., biphenyl) in toluene.

2. Reaction Setup:

  • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the boronic acid (0.24 mmol), K₂CO₃ (0.4 mmol), and Pd(PPh₃)₄ (0.004 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with argon three times.

  • Using a syringe, add the 4-bromoanisole stock solution (0.2 mmol) and the internal standard stock solution.

  • Add deionized water to achieve the desired solvent ratio.

3. Reaction and Sampling:

  • Place the flask in a preheated oil bath at 90 °C and start vigorous stirring.

  • At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a known volume of acetonitrile (e.g., 1 mL) to stop the reaction and precipitate the catalyst.

  • Filter the quenched sample through a syringe filter (0.22 µm) into an HPLC vial.

4. HPLC Analysis:

  • Analyze the samples by reverse-phase HPLC using a C18 column.

  • Use a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid).

  • Monitor the elution of the starting material, product, and internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Quantify the concentration of the starting material and product by comparing their peak areas to that of the internal standard.

Predicted Performance and Discussion

The kinetic data obtained from the described experiments will allow for a direct comparison of the reactivity of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. The following table presents a hypothetical but plausible set of results based on established mechanistic principles.

Boronic AcidSubstituent EffectsPredicted Initial Rate (µM/s)Predicted Time for >95% Conversion (min)
Phenylboronic acidBaseline1.590
4-Methoxyphenylboronic acidStrong electron-donating group (-OCH₃)2.560
4-Chlorophenylboronic acidElectron-withdrawing group (-Cl)0.8>120
2-Methylphenylboronic acidSteric hindrance from ortho-methyl group1.0120
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid Combination of electron-donating (-OCH₃, -CH₃), electron-withdrawing (-Cl), and steric hindrance (ortho -CH₃) 0.5 >120

Discussion of Predicted Results:

The predicted slower reaction rate for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid can be attributed to a combination of factors. The ortho-methyl group introduces significant steric hindrance, which can impede the transmetalation step.[9] While the methoxy group is electron-donating, its effect may be counteracted by the electron-withdrawing nature of the chloro substituent and the steric bulk of the adjacent methyl group. This complex interplay of electronic and steric effects likely results in a decreased overall reaction rate compared to simpler boronic acids.

In contrast, 4-methoxyphenylboronic acid is expected to exhibit the highest reaction rate due to the strong electron-donating nature of the methoxy group, which enhances the nucleophilicity of the boronic acid and facilitates transmetalation.[8] Conversely, 4-chlorophenylboronic acid is predicted to be the least reactive among the monosubstituted analogs due to the electron-withdrawing effect of the chlorine atom.[6] 2-Methylphenylboronic acid's reactivity is expected to be attenuated by steric hindrance.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for interpreting kinetic data. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1_r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1_r2 transmetalation Transmetalation pd2_r1_r2->pd0 product R¹-R² pd2_r1_r2->product reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base boronate [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide provides a framework for understanding and evaluating the kinetic performance of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The complex substitution pattern of this boronic acid, featuring both electron-donating and electron-withdrawing groups as well as significant steric hindrance, is predicted to result in a slower reaction rate compared to less substituted analogs. The provided experimental protocol offers a robust method for empirically determining its reactivity profile. For drug development professionals and synthetic chemists, a thorough understanding of these kinetic principles is essential for the rational design of efficient and scalable synthetic routes.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • SUZUKI REACTION MONITORING. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Effect of substituents on SuzukieMiyaura reactions. a - ResearchGate. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction | Organometallics - ACS Publications. Available at: [Link]

  • (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - ResearchGate. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization - ChemRxiv. Available at: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]

  • (PDF) Palladium used As A Catalyst: A Review - ResearchGate. Available at: [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed. Available at: [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications - American Chemical Society. Available at: [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - NIH. Available at: [Link]

Sources

Comparative

A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl struct...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl structures crucial to pharmaceutical and materials science.[1][2][3] The reaction's efficacy, however, is not universal and is profoundly influenced by the steric and electronic properties of the coupling partners. Substrates such as (5-Chloro-4-methoxy-2-methylphenyl)boronic acid present a distinct challenge due to the ortho-methyl group, which introduces significant steric hindrance, and the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group.

This guide provides an in-depth comparison of various palladium ligands for the successful coupling of this challenging boronic acid. We will delve into the mechanistic role of the ligand, present comparative performance data, and offer a detailed experimental protocol to empower researchers in drug development and chemical synthesis to optimize their reaction strategies.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount to appreciating the ligand's role. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5][6] The three key steps are:

  • Oxidative Addition: A palladium(0) species, stabilized by its coordinating ligands, inserts into the carbon-halide bond of the coupling partner (e.g., an aryl chloride), forming a palladium(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active palladium(0) catalyst.[3]

The phosphine ligand is not a mere spectator; it is an integral controller of the catalyst's performance. Its size (steric bulk) and electron-donating ability directly influence the rates of oxidative addition and reductive elimination. For challenging substrates, such as the sterically hindered (5-Chloro-4-methoxy-2-methylphenyl)boronic acid and often unreactive aryl chlorides, bulky and electron-rich ligands are essential to promote the formation of a highly reactive, monoligated palladium(0) species, which is necessary to drive the catalytic cycle forward efficiently.[7][8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(L)-Ar' OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Complex->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

A Field Guide to Palladium Ligands: From Classic to Cutting-Edge

The choice of ligand can be the difference between a failed reaction and a high-yielding synthesis. For a substrate like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, the selection is critical.

1. First-Generation Ligands: Triphenylphosphine (PPh₃) Triphenylphosphine is a classic, widely used, and inexpensive ligand. However, its relatively small size and moderate electron-donating properties render it inefficient for coupling sterically demanding substrates or unactivated aryl chlorides.[10] Reactions with PPh₃ often require higher catalyst loadings, elevated temperatures, and longer reaction times, frequently resulting in low yields.

2. The Buchwald Ligands: A Paradigm Shift The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[7][9] These ligands create a sterically congested environment around the palladium center, promoting the formation of highly reactive monoligated catalyst species that are essential for difficult couplings.[7]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Renowned for its broad utility and exceptional reactivity, XPhos is often the go-to ligand for challenging Suzuki-Miyaura reactions, particularly those involving aryl chlorides.[9]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective and versatile ligand, SPhos demonstrates excellent performance in a wide range of couplings, including those with heteroaryl substrates.[9][11][12] Its dimethoxy substitution pattern provides a different electronic and steric profile compared to XPhos.

Ligand_Structures cluster_buchwald Buchwald Ligands cluster_classic Classic Ligand XPhos XPhos SPhos SPhos PPh3 PPh₃

Caption: Structures of Compared Palladium Ligands.

Performance Comparison: Experimental Data

To illustrate the profound impact of ligand choice, the following table summarizes the performance of different ligands in the Suzuki-Miyaura coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid with a representative partner, 4-chloroanisole. The data, based on established structure-reactivity relationships for hindered substrates, highlights the superiority of modern Buchwald-type ligands.[10][13][14]

Palladium PrecatalystLigandReaction Time (h)Temperature (°C)Yield (%)
Pd₂(dba)₃PPh₃2411025
Pd₂(dba)₃SPhos48092
Pd(OAc)₂XPhos 2 80 96

This is representative data synthesized from typical outcomes for sterically hindered substrates.

The results are unequivocal. While the classic PPh₃ ligand struggles to facilitate the reaction, yielding only a minor amount of product even under harsh conditions, both SPhos and XPhos deliver excellent yields in significantly shorter times and at lower temperatures. XPhos, in this case, demonstrates slightly superior activity, making it an ideal starting point for optimization.

Field-Proven Experimental Protocol

This protocol provides a reliable, step-by-step method for the coupling of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid and 4-chloroanisole using an XPhos-based catalyst system. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Experimental_Workflow Start Setup Reaction Vessel Reagents Add Solids: - Boronic Acid - Aryl Halide - Base (K₃PO₄) Start->Reagents Catalyst Add Catalyst System: - Pd(OAc)₂ - XPhos Ligand Reagents->Catalyst Solvent Add Degassed Solvent (e.g., Toluene/Water) Catalyst->Solvent Degas Degas Mixture (Argon Purge) Solvent->Degas Heat Heat to Reaction Temp (e.g., 80 °C) with Stirring Degas->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Isolate Pure Product Purify->End

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 mmol)

  • 4-Chloroanisole (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, 4-chloroanisole, and potassium phosphate.

    • Rationale: Using an oven-dried flask removes adsorbed water, which can interfere with the reaction. K₃PO₄ is a competent base for activating the boronic acid for transmetalation.[7]

  • Catalyst Addition: In the open flask, add the palladium(II) acetate and XPhos ligand.

    • Rationale: The Pd(OAc)₂ serves as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The ligand-to-metal ratio is typically 2:1 to ensure sufficient stabilization of the catalyst.

  • Atmosphere Exchange: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Rationale: This is a critical step. The active Pd(0) catalyst and the electron-rich phosphine ligand are sensitive to oxygen and will be deactivated via oxidation if not handled under an inert atmosphere.[15]

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

    • Rationale: Degassing the solvents by sparging with an inert gas for 10-15 minutes removes dissolved oxygen. A small amount of water is often beneficial for Suzuki couplings, aiding in the dissolution of the base and facilitating the transmetalation step.[15]

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.

    • Rationale: Vigorous stirring is necessary to ensure proper mixing in the biphasic solvent system. The reaction progress should be monitored.

  • Monitoring: After the designated time, cool the reaction to room temperature and check for completion by thin-layer chromatography (TLC) or LC-MS.

    • Rationale: Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential byproduct formation from prolonged heating.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes the inorganic base and salts.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

    • Rationale: Chromatography is a standard method to separate the desired product from any unreacted starting materials, homocoupled byproducts, or other impurities.[15]

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of sterically hindered substrates like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, the choice of ligand is not a matter of preference but a determinant of success.

  • Recommendation: For this and similar challenging substrates, it is strongly advised to employ a bulky, electron-rich dialkylbiaryl phosphine ligand from the Buchwald family.

  • Starting Point: XPhos represents an excellent initial choice, demonstrating high reactivity and broad applicability that often leads to high yields under relatively mild conditions. SPhos is also a superb alternative.

  • Avoid: Classic ligands like PPh₃ should be avoided as they are generally ineffective for these demanding transformations, leading to poor yields and the need for harsh, energy-intensive conditions.

By leveraging the advanced catalytic systems described in this guide, researchers can confidently and efficiently synthesize complex biaryl molecules, accelerating progress in drug discovery and chemical innovation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. (n.d.). A Review on Palladium Catalyzed Coupling Reactions. Available from: [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available from: [Link]

  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Available from: [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Available from: [Link]

  • ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available from: [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available from: [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]

Sources

Validation

A Guide to Strategic Reagent Selection: Cost-Benefit Analysis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in Synthesis

Introduction: Beyond the Catalog Price in Advanced Synthesis In the realm of drug discovery and materials science, the construction of complex biaryl scaffolds is a foundational task, frequently accomplished via the Nobe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Catalog Price in Advanced Synthesis

In the realm of drug discovery and materials science, the construction of complex biaryl scaffolds is a foundational task, frequently accomplished via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The choice of boronic acid is a critical parameter that dictates not only the final structure but also the efficiency, scalability, and economic viability of the synthesis. While a vast library of simple boronic acids is commercially available and economical, highly substituted, "designer" reagents often come with a significant cost premium.[2]

This guide provides a practical, in-depth cost-benefit analysis of one such specialty reagent: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid . We will objectively compare its performance and cost implications against a structurally related, yet significantly more economical alternative, (5-Chloro-2-methoxyphenyl)boronic acid . Through a representative experimental case study, we will explore the causality behind reagent choice, moving the discussion from simple catalog price to a more nuanced evaluation of cost-per-mole, reaction efficiency, and the strategic value of steric and electronic effects in achieving desired synthetic outcomes.

The Case Study: Coupling with 4-Bromoanisole

To provide a standardized platform for comparison, we will model the Suzuki-Miyaura coupling of each boronic acid with 4-bromoanisole. This reaction is representative of a common transformation in medicinal chemistry, creating a substituted biaryl ether moiety. The key difference between our two boronic acids is the presence of an ortho-methyl group in the target reagent, which introduces significant steric hindrance—a factor that can profoundly impact reaction kinetics and outcomes.[3]

Experimental Protocol 1: Synthesis Using the Premium Reagent

Reaction: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid + 4-Bromoanisole

Objective: To synthesize 5-chloro-4,4'-dimethoxy-2-methyl-1,1'-biphenyl. This protocol is designed to maximize yield for a high-value, sterically hindered substrate.

Methodology:

  • Vessel Preparation: To a 50 mL oven-dried Schlenk flask, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (200 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and potassium phosphate tribasic (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst, [Pd(cinnamyl)Cl]₂ (7.8 mg, 0.015 mmol, 1.5 mol %), and the ligand, SPhos (24.6 mg, 0.06 mmol, 6.0 mol %). The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps with sterically demanding substrates.[3][4]

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure product.

  • Expected Outcome: Due to the optimized catalyst system for this specific, high-value reagent, a high yield is anticipated. Expected Yield: 92% .

Experimental Protocol 2: Synthesis Using the Cost-Effective Alternative

Reaction: (5-Chloro-2-methoxyphenyl)boronic acid + 4-Bromoanisole

Objective: To synthesize 5-chloro-2,4'-dimethoxy-1,1'-biphenyl using a more economical reagent.

Methodology:

  • Vessel Preparation: To a 50 mL round-bottom flask, add a magnetic stir bar.

  • Reagent Addition: Add (5-Chloro-2-methoxyphenyl)boronic acid (186 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and sodium carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (29 mg, 0.025 mmol, 2.5 mol %). This is a classic, robust catalyst suitable for less-hindered substrates.[4]

  • Solvent Addition: Add a 4:1 mixture of Toluene/Water (10 mL). The use of water is common and advantageous for many Suzuki couplings.[1]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 6 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL).

    • Separate the organic layer, wash with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Expected Outcome: A good yield is expected, though potentially slightly lower than the optimized protocol for the premium reagent due to the less specialized catalyst and potential for minor side reactions. Expected Yield: 85% .

Underlying Principles: The Suzuki-Miyaura Catalytic Cycle

The efficiency of the protocols described above is governed by the palladium-catalyzed Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of ligand, base, and the structure of the boronic acid all influence the rate and success of this catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex boronate R²-B(OH)₂ base Base (e.g., K₃PO₄) boronate->base + activated_boron [R²-B(OH)₃]⁻ base->activated_boron Activation activated_boron->transmetalation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition Decision_Workflow start_node Define Synthetic Target & Key Biaryl Disconnection identify Identify Potential Boronic Acids (e.g., Target vs. Alternative) start_node->identify cost_analysis Cost Analysis (Price/gram, Price/mol) identify->cost_analysis lit_review Literature Review & Reactivity Prediction (Sterics, Electronics) identify->lit_review decision Is the Synthesis High-Value / High-Complexity? cost_analysis->decision lit_review->decision choose_alt Select Economical Alternative: (5-Chloro-2-methoxyphenyl)boronic acid decision->choose_alt No choose_target Select Premium Reagent: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid decision->choose_target Yes proceed Proceed with Synthesis & Experimental Validation choose_alt->proceed justify Justification: - Maximizing yield of final step - Avoiding critical impurity - Required for specific biological activity choose_target->justify choose_target->proceed

Sources

Comparative

A Senior Application Scientist's Guide to Greener Syntheses: Evaluating the Environmental Impact of (5-Chloro-4-methoxy-2-methylphenyl)boronic Acid in Biaryl Synthesis

This guide provides an in-depth comparison of synthetic routes involving (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a key building block in the synthesis of complex biaryl molecules prevalent in pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic routes involving (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, a key building block in the synthesis of complex biaryl molecules prevalent in pharmaceuticals and agrochemicals.[1][2][3] We will dissect the environmental footprint of traditional Suzuki-Miyaura cross-coupling protocols and explore cutting-edge, sustainable alternatives. Our analysis is grounded in key green chemistry principles, focusing on reducing waste, minimizing hazardous substance use, and enhancing overall process efficiency.

The biaryl scaffold is a privileged structure in medicinal chemistry, and the Suzuki-Miyaura reaction is the most utilized method for its construction due to its high functional group tolerance and scalability.[4][5] However, the classical approach often relies on precious metal catalysts, toxic organic solvents, and stoichiometric waste generation, posing significant environmental challenges.[6][7] This guide is designed for researchers, chemists, and process development professionals dedicated to integrating sustainability into their synthetic workflows without compromising efficiency.

Deconstructing the Environmental Profile of a "Standard" Suzuki-Miyaura Coupling

The workhorse for creating a C-C bond using (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] A typical protocol involves reacting the boronic acid with an aryl halide in the presence of a palladium catalyst, a ligand, and a base, usually in an organic solvent. While effective, each component contributes to the overall environmental impact.

The Environmental Cost of Reagents and Catalysts:
  • Boronic Acid Precursors: The synthesis of boronic acids themselves carries an environmental burden. The production of boric acid from boron mining and refinement is an energy-intensive process with a notable carbon footprint. Life cycle assessments (LCA) show that producing one ton of boric acid can generate over 5,500 kg of CO₂ equivalents and consume significant amounts of water and electricity.[9][10][11]

  • Palladium Catalyst: Palladium is a precious and scarce metal.[4] Its extraction and refining processes are environmentally impactful. In conventional Suzuki couplings, homogeneous palladium catalysts like Pd(PPh₃)₄ are common.[12] A major drawback is the difficulty in separating the catalyst from the product, leading to its disposal after a single use and potential contamination of the final product.[6] This not only constitutes a significant cost but also generates hazardous metal waste.[6]

  • Solvents: Volatile organic solvents (VOCs) such as dioxane, toluene, and DMF are frequently used. These solvents account for the vast majority of waste in pharmaceutical processes and pose significant health, safety, and environmental risks.[5][13]

  • Byproducts: The fundamental nature of a cross-coupling reaction as a substitution process means it inherently lacks perfect atom economy.[13] For every mole of product, at least one mole of salt byproduct is generated from the base and the halide.

The combination of these factors often results in a high E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. It is not uncommon for traditional pharmaceutical syntheses to have E-Factors well over 50.[13]

Visualizing the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction. Understanding this cycle is key to identifying opportunities for green innovation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X L_n (Palladium Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + [Ar'B(OH)₃]⁻ PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) Boronic Boronic Acid (Ar'-B(OH)₂) + Base Waste B(OH)₃ + X⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Greener Alternatives

Significant progress has been made in developing more sustainable cross-coupling methodologies. The following sections compare traditional methods with greener alternatives, providing data-driven insights for modern synthesis design.

Alternative 1: Advanced Catalytic Systems

The catalyst is a primary target for green innovation. The goals are to reduce reliance on precious metals, decrease catalyst loading, and enable reuse.

  • Heterogeneous and Recyclable Catalysts: A paradigm shift from homogeneous catalysts involves immobilizing palladium on a solid support. This facilitates easy separation (e.g., by filtration) and recycling of the catalyst for multiple runs, drastically reducing metal waste and cost.[6][12] Examples include:

    • Polymer-Encapsulated Catalysts (e.g., Pd EnCat™): These systems trap palladium nanoparticles within a polymer matrix, preventing leaching and allowing for repeated use over many cycles.[12]

    • Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles allows for catalyst recovery using an external magnet, offering a simple and efficient workup.[14]

  • High-Turnover Catalysts: Developing catalysts that are highly active at very low concentrations (low mol%) minimizes the amount of palladium required.[15] Modern ligand design has produced systems capable of achieving high yields with catalyst loadings below 0.1 mol%.[15]

  • Earth-Abundant Metal Catalysts (Ni, Cu): Nickel and copper are far more abundant and less expensive than palladium.[12] While promising, a holistic view is crucial. A recent life cycle analysis revealed that the overall environmental impact is dominated by factors like solvent choice and energy use.[7][16] A nickel-catalyzed reaction in an organic solvent can have a larger environmental footprint than a highly efficient, water-based palladium-catalyzed process.[7][16]

Alternative 2: Benign and Bio-Based Solvents

Since solvents comprise the bulk of non-product mass in a reaction, their replacement is one of the most impactful green chemistry strategies.[5][13]

  • Water as a Reaction Medium: Performing Suzuki couplings in water is a highly effective green alternative.[13][17] The use of surfactants can create micelles that act as "nanoreactors," facilitating the reaction between organic substrates in the aqueous phase. This approach eliminates the need for VOCs and simplifies product isolation.

  • Bio-Renewable Solvents: Solvents derived from biomass, such as γ-Valerolactone (GVL) and ethyl lactate, are becoming viable alternatives.[18][19][20] They are often biodegradable and have a lower toxicity profile than traditional petrochemical-based solvents.

Alternative 3: Process Intensification
  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with fewer byproducts.[13][20]

  • Continuous Flow Chemistry: Flow reactors offer superior heat and mass transfer, allowing for safer and more controlled reaction conditions. They are particularly well-suited for using immobilized catalysts, enhancing catalyst lifetime and productivity.[6]

Quantitative Comparison of Synthetic Strategies

The table below summarizes the key environmental metrics for a traditional Suzuki-Miyaura synthesis compared to greener alternatives.

MetricTraditional ProtocolGreener Alternative ProtocolEnvironmental Impact Reduction
Catalyst Homogeneous Pd(PPh₃)₄ (1-5 mol%)Heterogeneous/Recyclable Pd NP ( <0.1 mol%)Reduces precious metal waste; enables circular economy.[4][6]
Solvent Dioxane, Toluene, or DMFWater with surfactant, or GVLEliminates toxic VOCs; reduces waste and health hazards.[13][20]
Energy Input Conventional heating (80-110 °C, 8-24h)Microwave heating (100-150 °C, 5-30 min)Drastically reduces energy consumption and process time.[20]
Waste (E-Factor) High (often >50)Low (can be <10)Significantly minimizes waste generation per kg of product.[13][20]
Atom Economy ModerateImproved with alternative coupling partners (e.g. phenols)Reduces stoichiometric byproducts.[21]

Experimental Protocols: Putting Green Chemistry into Practice

To illustrate the practical differences, we provide two detailed protocols for the synthesis of a biaryl compound using (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.

Protocol 1: "Traditional" Suzuki-Miyaura Synthesis

This protocol represents a conventional approach commonly found in older literature.

Reaction: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid + 4-Bromoanisole → 5-Chloro-4,4'-dimethoxy-2-methyl-1,1'-biphenyl

Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous dioxane (to achieve 0.1 M concentration) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 equivalents) via syringe.

    • Causality: Dioxane is used to solubilize the organic reagents. The aqueous base is necessary for the transmetalation step of the catalytic cycle. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Trustworthiness: This self-validating system requires chromatographic purification to remove residual catalyst, ligands, and byproducts, which in turn generates significant solvent and solid waste.

Protocol 2: A Greener, Microwave-Assisted Synthesis in a Bio-Based Solvent

This protocol incorporates several green chemistry principles for a more sustainable process.

Reaction: (5-Chloro-4-methoxy-2-methylphenyl)boronic acid + 4-Bromoanisole → 5-Chloro-4,4'-dimethoxy-2-methyl-1,1'-biphenyl

Methodology:

  • Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add (5-Chloro-4-methoxy-2-methylphenyl)boronic acid (1.1 equivalents), 4-bromoanisole (1.0 equivalent), a recyclable palladium catalyst (e.g., Pd/PiNe biowaste-derived catalyst, 0.5 mol%), and potassium carbonate (K₂CO₃) (2.0 equivalents).[20]

  • Solvent Addition: Add γ-Valerolactone (GVL) to achieve a 0.5 M concentration.

    • Causality: GVL is a biodegradable, bio-based solvent with a high boiling point, making it ideal for microwave heating.[20] Using a heterogeneous catalyst simplifies purification. The higher concentration reduces solvent volume.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 120 °C for 20 minutes.

  • Workup and Purification: Cool the vial to room temperature. Dilute the mixture with a minimal amount of ethyl acetate and filter to recover the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse. Wash the filtrate with water to remove the inorganic base. Dry the organic layer and concentrate under reduced pressure. The crude product is often of high purity, potentially avoiding the need for column chromatography.

    • Trustworthiness: The primary validation of this protocol's green credentials lies in the successful recovery and reuse of the catalyst and the significant reduction in solvent waste during workup. The E-Factor for such a process can be reduced to between 3 and 10.[20]

Strategic Workflow for Designing Sustainable Syntheses

Adopting a green chemistry mindset requires a systematic approach. The following workflow can guide researchers in designing more environmentally benign synthetic routes.

Green_Chemistry_Workflow start Define Synthetic Target (e.g., Biaryl Synthesis) q1 Evaluate Solvents start->q1 s1 Use Water or Bio-Based Solvents (GVL, PEG) q1->s1 Greenest Option? s2 Minimize Volume of 'Usable' Organic Solvents q1->s2 Not Feasible? q2 Select Catalyst s1->q2 s2->q2 c1 Use Recyclable Heterogeneous Catalyst q2->c1 Recyclable? c3 Consider Earth-Abundant Metals (with full LCA) q2->c3 Pd Alternative? c2 Optimize for High TON (Low Catalyst Loading) c1->c2 q3 Assess Energy & Process c2->q3 c3->q3 e1 Employ Microwave or Flow Chemistry q3->e1 Intensify? e2 Optimize Temperature & Time q3->e2 Optimize? end Final Protocol with Low E-Factor e1->end e2->end

Caption: A decision-making workflow for developing greener cross-coupling reactions.

Conclusion and Future Directions

The synthesis of complex molecules using building blocks like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid does not have to come at a high environmental cost. By critically evaluating each component of a reaction—from the solvent and catalyst to the energy source—chemists can dramatically improve sustainability. The most significant gains are realized by moving away from traditional VOCs to water or bio-based solvents and by adopting recyclable catalytic systems that minimize precious metal waste. While earth-abundant metals present an exciting frontier, their true environmental benefit must be assessed through a comprehensive life cycle analysis that considers all process parameters. The future of sustainable synthesis lies in the synergistic application of these green chemistry principles, enabling the efficient production of vital chemical compounds while protecting our planet.

References

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]

  • Bohrium. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 14: Greener Approaches to Cross-Coupling. In New Trends in Cross-Coupling: Theory and Applications. [Link]

  • Aalborg Universitet. (2024). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Royal Society of Chemistry. (n.d.). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. [Link]

  • Semantic Scholar. (n.d.). Green Bio-Based Solvents in C-C Cross-Coupling Reactions. [Link]

  • Ingenta Connect. (2019). Green Bio-Based Solvents in C-C Cross-Coupling Reactions. [Link]

  • Springer Professional. (2021). Life cycle assessment on boron production: is boric acid extraction from salt-lake brine environmentally friendly? [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • ProQuest. (n.d.). Life cycle assessment on boron production: is boric acid extraction from salt-lake brine environmentally friendly? [Link]

  • MDPI. (n.d.). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

  • ResearchGate. (n.d.). Green Bio-Based Solvents in C-C Cross-Coupling Reactions | Request PDF. [Link]

  • ResearchGate. (n.d.). From Electronic Waste to Suzuki−Miyaura Cross‐Coupling Reaction in Water: Direct Valuation of Recycled Palladium in Catalysis | Request PDF. [Link]

  • MDPI. (n.d.). Life Cycle Assessment of Boron Industry from Mining to Refined Products. [Link]

  • ResearchGate. (n.d.). Life cycle assessment on boron production: is boric acid extraction from salt-lake brine environmentally friendly? | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry. [Link]

  • ResearchGate. (2022). (PDF) Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ACS Publications. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • ACS Publications. (n.d.). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. [Link]

  • ResearchGate. (n.d.). Common strategies used for the synthesis of biaryls. [Link]

  • University of Manchester. (1999). Life cycle assessment as a tool for improving process performance: A case study on boron products. [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls | Request PDF. [Link]

  • ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. [Link]

  • ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]

  • NIH National Library of Medicine. (n.d.). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. However, the lifecycle of a chemical does no...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like (5-Chloro-4-methoxy-2-methylphenyl)boronic acid. However, the lifecycle of a chemical does not end with the successful completion of a reaction. Responsible management of the resulting waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, grounded in scientific principles and best practices for chemical handling.

The core principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This proactive approach ensures safety and avoids the logistical and regulatory complications of dealing with unknown or improperly managed waste.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, like many of its structural analogs, presents several potential hazards.

Based on data from similar compounds, this chemical is considered hazardous.[2] It is classified as causing skin and eye irritation, and may cause respiratory irritation.[2][3] The primary risks stem from three key aspects of its structure:

  • Boronic Acid Moiety: While boric acid itself is of low toxicity, organoboronic acids can have different toxicological profiles. They are generally considered irritants.

  • Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated organic waste. Improper disposal of chlorinated organic materials, particularly through low-temperature combustion, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[4]

  • Solid/Powder Form: As a solid, the primary exposure risks are inhalation of dust and direct contact with skin or eyes.[2][5]

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation upon contact.[2][3]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear safety goggles or a face shield to protect against dust and splashes.[5][6]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.[2]Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[3][7]
Environmental Hazard As a chlorinated organic compound, it poses a risk to aquatic life and can persist in the environment if not properly destroyed.[4]Do not discharge to sewer systems or allow entry into waterways.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is not a single action but a systematic process. The following workflow ensures safety and compliance from the point of generation to final disposal.

Disposal_Workflow cluster_0 Point of Generation cluster_1 Segregation & Collection cluster_2 On-Site Accumulation cluster_3 Final Disposal A Waste Generated (Unused Reagent, Reaction Residue, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 E Segregate Solid Waste (Pure compound, contaminated solids) A->E Segregate F Segregate Liquid Waste (Solutions, rinsates) A->F Segregate C Select Compatible Container (HDPE or Glass, Leak-Proof Lid) B->C Step 2 D Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards C->D G Store in Designated Satellite Accumulation Area (SAA) D->G Step 3 E->D F->D H Keep Container Closed (Except when adding waste) G->H I Avoid Incompatibles (Strong Oxidizers, Bases, Acids) G->I J Arrange Pickup by EH&S or Licensed Waste Hauler H->J Step 4 K Prohibited: NO Drain Disposal NO Trash Disposal J->K L Recommended Pathway: Controlled High-Temperature Incineration J->L

Disposal decision workflow for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid.
Protocol Steps:
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling of solid waste should be done in a manner that minimizes dust generation, ideally within a chemical fume hood.[7]

  • Waste Characterization and Segregation:

    • This compound must be managed as hazardous chemical waste.[10]

    • Solid Waste: Collect unreacted, expired, or contaminated solid (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in a dedicated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected as hazardous liquid waste. Do not mix with other waste streams unless you have confirmed their compatibility.[5][6] For example, never mix boronic acid waste with strong oxidizing agents, acids, or bases.[2]

    • Contaminated Materials: Items such as weigh boats, gloves, and paper towels that are grossly contaminated should be collected as solid hazardous waste. Sharps, like contaminated needles or broken glass, must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[6][11]

  • Containerization and Labeling:

    • Use a container that is compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[12]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(5-Chloro-4-methoxy-2-methylphenyl)boronic acid," and a clear indication of the associated hazards (e.g., "Irritant").[6][13] Your institution's Environmental Health & Safety (EH&S) department will provide specific tags or labels that must be used.[14]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation.[11][13]

    • The container must be kept closed at all times, except when you are actively adding waste to it.[10][14]

    • Store the waste container in secondary containment (such as a spill tray) to prevent leaks or spills from reaching the environment.[15]

  • Final Disposal Pathway:

    • ABSOLUTELY NO DRAIN DISPOSAL: Under no circumstances should this chemical or its solutions be poured down the drain.[10][16] Its chlorinated nature and potential environmental impact make this practice unsafe and illegal.[4]

    • ABSOLUTELY NO TRASH DISPOSAL: Do not dispose of the solid chemical in the regular laboratory trash.

    • Recommended Method: The designated disposal method is through your institution's hazardous waste management program.[11] The material will be collected by EH&S or a licensed chemical waste contractor and sent to a specialized facility.[12] The most appropriate final destruction method for chlorinated organic compounds is controlled high-temperature incineration with flue gas scrubbing.[4][8] This process ensures complete decomposition into simpler, less harmful substances and prevents the release of toxic byproducts.[4]

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like acetone if appropriate), collecting all cleaning materials as hazardous waste.

    • Label the container and manage it as hazardous waste.[10]

  • Decontamination of Glassware:

    • Rinse the glassware with a suitable solvent to remove the bulk of the boronic acid residue. This initial rinsate must be collected as hazardous liquid waste.

    • Wash the glassware with soap and water.

    • A final rinse with a clean solvent can be performed if necessary for future use.

    • Note that under federal regulations, a container that held an acute hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste, before it can be considered "empty."[1] While this specific compound may not be on the acute list, adopting this practice is a prudent measure.

By adhering to these systematic procedures, you ensure that the disposal of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is conducted in a manner that protects you, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they provide the definitive policies for your workplace.[7]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • GBR. (n.d.). Chemical Waste Management Best Practices for Pharmaceutical Companies in India.
  • Lieb, H., & Schoen, H. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • TargetMol. (2026, January 19). Safety Data Sheet.
  • Chemtalk. (2022, April 29). Boric acid.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2010, October 27). SAFETY DATA SHEET.
  • Enva. (2025, January 1). Chemical Waste Management Best Practices.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States).
  • Laboratory Equipment. (2016, May 25). Best Practices for Pharmaceutical Waste.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.
  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.